Product packaging for 4-(4-Ethyl-benzyl)-piperidine(Cat. No.:CAS No. 781595-51-5)

4-(4-Ethyl-benzyl)-piperidine

Cat. No.: B1366543
CAS No.: 781595-51-5
M. Wt: 203.32 g/mol
InChI Key: GYGUVDCDFCXAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Ethyl-benzyl)-piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B1366543 4-(4-Ethyl-benzyl)-piperidine CAS No. 781595-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUVDCDFCXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445103
Record name 4-(4-Ethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781595-51-5
Record name 4-(4-Ethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethyl-benzyl)-piperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic agents are built. This compound is a substituted piperidine derivative, a structural motif prevalent in a vast array of pharmacologically active compounds. As a versatile chemical intermediate, its properties dictate its potential applications, synthetic pathways, and formulation strategies. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals the technical data and field-proven insights necessary to leverage this compound effectively. We will delve into its chemical identity, explore the critical parameters of lipophilicity and basicity, outline its spectroscopic signature, and detail essential safety protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is identified by a unique set of descriptors that ensure its precise recognition in literature, patents, and regulatory documents.

  • IUPAC Name: 4-[(4-ethylphenyl)methyl]piperidine[1][2]

  • Synonyms: 4-(4-Ethylbenzyl)piperidine[3]

  • CAS Number: 781595-51-5[2][3]

  • Molecular Formula: C₁₄H₂₁N[3]

  • SMILES: CCC1=CC=C(CC2CCNCC2)C=C1[3]

Caption: 2D Chemical Structure of this compound.

Summary of Physicochemical Properties

For rapid assessment and comparison, the key physicochemical data for this compound are summarized below. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Weight 203.32 g/mol [3]
Physical Form Solid
Predicted Boiling Point 314.08°C at 760 mmHg[2]
Predicted Density 0.952 g/cm³[2]
Predicted Refractive Index 1.522[2]
Predicted pKa 10.60 ± 0.10[2]
Calculated LogP 2.79 - 3.12[2][3]
Topological Polar Surface Area 12.03 Ų[3]
Hydrogen Bond Acceptors 1[2][3]
Hydrogen Bond Donors 1[2][3]
Rotatable Bonds 3[2][3]

In-Depth Analysis of Key Properties

Lipophilicity: The Partition Coefficient (LogP)

The partition coefficient (P), expressed as its logarithm (LogP), is a critical measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]

LogP = Log₁₀ ([solute]organic / [solute]aqueous)[4]

A positive LogP value indicates a preference for the lipid phase, suggesting higher membrane permeability but potentially lower aqueous solubility.[4] Conversely, a negative value signifies hydrophilicity.[4][5] The predicted LogP for this compound is approximately 3.12 , indicating it is a significantly lipophilic compound.[2] This property is paramount in drug development as it strongly influences absorption, distribution, metabolism, and excretion (ADME) profiles.

ADME_Properties cluster_ADME Drug Development Stages pKa pKa (Ionization State) Absorption Absorption (e.g., Gut Wall) pKa->Absorption affects solubility Excretion Excretion pKa->Excretion influences renal clearance LogP LogP (Lipophilicity) LogP->Absorption affects membrane permeability Distribution Distribution (Blood-Brain Barrier) LogP->Distribution governs tissue penetration Metabolism Metabolism LogP->Metabolism impacts interaction with enzymes

Caption: Influence of pKa and LogP on key ADME properties in drug development.

Experimental Protocol: LogP Determination via Shake-Flask Method

The Shake-Flask method is the traditional and most accurate technique for experimentally determining LogP.[4]

  • Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[6]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases.

  • Partitioning: Combine equal, known volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial. Add the sample solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Centrifugation may be required to fully separate the layers.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations.

Basicity: The Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or, in this case, the conjugate acid of a base. The piperidine nitrogen in this compound is basic and will be protonated at physiological pH. The predicted pKa is approximately 10.60 , which is typical for secondary amines in a piperidine ring.[2] This value is critical because the ionization state of a molecule at a given pH governs its solubility, receptor binding, and ability to cross biological membranes.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[7][8]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (≥10⁻⁴ M in water/co-solvent) A->B C Prepare Titrant (e.g., 0.1 M HCl) B->C D Purge with Nitrogen C->D E Immerse Electrode & Start Stirring D->E F Add Titrant in Small Increments E->F G Record pH after Stabilization F->G G->F repeat H Continue to Past Equivalence Point G->H I Plot pH vs. Titrant Volume H->I J Identify Inflection Point (Equivalence Point) I->J K Determine pH at Half-Equivalence Point J->K L pKa = pH at 50% Neutralization K->L

Caption: Workflow for experimental pKa determination using potentiometric titration.

  • System Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Solution Preparation:

    • Accurately prepare a solution of this compound. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[7]

    • If solubility is an issue, a co-solvent like methanol can be used, but the resulting pKa will be specific to that solvent system.[7]

    • Prepare a standardized titrant solution. Since the analyte is a base, a strong acid like 0.1 M hydrochloric acid (HCl) is used.[9]

  • Titration Procedure:

    • Place the analyte solution in a reaction vessel with a magnetic stirrer.[9]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.[9]

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.[9]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope, often identified by taking the first or second derivative of the curve.[10]

    • The pKa is equal to the pH at the half-equivalence point (the point where 50% of the base has been neutralized).

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of hydrogen atoms.[11] For this compound, one would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the benzylic bridge protons, and the piperidine ring protons. ¹³C NMR provides information about the carbon skeleton.[11] Standard protocols for NMR analysis involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) with a reference standard like tetramethylsilane (TMS).[12][13]

  • Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which can be used to confirm its identity. The exact mass of C₁₄H₂₁N is 203.1674.[2] Electron ionization (EI) is a common technique that would likely show a molecular ion peak (M⁺) at m/z = 203, along with characteristic fragments resulting from the cleavage of the benzyl group or within the piperidine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum for this compound would show characteristic C-H stretching peaks for both aromatic and aliphatic groups, and an N-H stretching peak for the secondary amine in the piperidine ring.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is a lipophilic, basic compound whose physicochemical properties make it a valuable building block in medicinal chemistry. Its high LogP value suggests good potential for crossing biological membranes, while its pKa indicates it will be predominantly protonated and charged at physiological pH, influencing its solubility and interactions. The comprehensive data and experimental protocols presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in synthesis, drug design, and formulation, enabling the development of novel and effective therapeutic agents.

References

A Technical Guide to the Putative Mechanism of Action of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(4-Ethyl-benzyl)-piperidine, a substituted benzylpiperidine derivative. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a likely biological target and signaling pathway. The benzylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. This guide will explore the potential interactions of this compound with monoamine transporters and sigma receptors, drawing upon evidence from structurally related compounds to build a scientifically grounded hypothesis. Detailed experimental protocols to validate these hypotheses are also provided.

Introduction: The Benzylpiperidine Scaffold as a Privileged Moiety in CNS Drug Discovery

The benzylpiperidine moiety is a cornerstone in the design of centrally acting therapeutic agents. Its structural features, including a basic nitrogen atom within the piperidine ring and an aromatic benzyl group, facilitate critical interactions with various biological targets.[1] The piperidine ring can engage in ionic and hydrogen bonding interactions, while the benzyl group provides opportunities for hydrophobic and π-stacking interactions within receptor binding pockets.[1] This versatile scaffold has been successfully incorporated into a wide array of drugs targeting opioid, sigma (σ), serotonin (5-HT), and dopamine (D) receptors, as well as monoamine transporters.

The specific compound of interest, this compound, features an ethyl substitution at the para-position of the benzyl ring. This modification is expected to influence its pharmacokinetic profile and target affinity. This guide will dissect the potential implications of this substitution to propose a testable hypothesis regarding its mechanism of action.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters and Sigma Receptors

Based on the pharmacological profiles of structurally similar benzylpiperidine derivatives, we hypothesize that this compound primarily acts as a monoamine releasing agent with a potential for sigma receptor modulation .

Rationale for Monoamine Release

The unsubstituted parent compound, 4-benzylpiperidine, is a known monoamine releasing agent with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[2] It exhibits EC50 values of 109 nM for dopamine release, 41.4 nM for norepinephrine release, and 5,246 nM for serotonin release.[2] The presence of an alkyl substitution on the benzyl ring, such as the ethyl group in this compound, is a common feature in compounds that interact with monoamine transporters. For instance, structure-activity relationship studies of various N-benzyl piperidines have demonstrated that substitutions on the benzyl ring can significantly modulate affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3]

The ethyl group at the para-position is likely to enhance the lipophilicity of the molecule, potentially facilitating its entry into the central nervous system and influencing its interaction with the hydrophobic domains of monoamine transporters. This could potentiate its activity as a dopamine and norepinephrine releasing agent.

Potential for Sigma Receptor Interaction

The 4-benzylpiperidine scaffold is also a recognized pharmacophore for sigma receptors, particularly the σ1 subtype.[4][5] SAR studies on a series of 1-aralkyl-4-benzylpiperidines have revealed that modifications to the benzyl moiety can lead to high-affinity σ1 ligands.[4][5] While our lead compound is not N-substituted, the core 4-benzylpiperidine structure is a key determinant for sigma receptor binding. Some of these derivatives have also shown affinity for 5-HT1A receptors, suggesting a potential for a broader pharmacological profile.[4][5] The ethyl substitution could influence the binding affinity and selectivity for σ1 versus σ2 receptors.

Proposed Signaling Pathways and Cellular Effects

The hypothesized dual action of this compound on monoamine transporters and sigma receptors would elicit distinct downstream signaling events.

Monoamine Transporter-Mediated Signaling

As a monoamine releasing agent, this compound would induce non-vesicular release of dopamine and norepinephrine from presynaptic terminals. This action is distinct from reuptake inhibition and involves the reversal of transporter function. The increased synaptic concentrations of these neurotransmitters would lead to the activation of postsynaptic dopamine and adrenergic receptors, triggering a cascade of intracellular signaling events.

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Enters cell via transporter NET Norepinephrine Transporter (NET) Compound->NET Enters cell via transporter VMAT2 VMAT2 Compound->VMAT2 Disrupts vesicular storage DA_synapse Dopamine DAT->DA_synapse Release NE_synapse Norepinephrine NET->NE_synapse Release DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release into cytosol NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Release into cytosol DA_cyto->DAT Efflux NE_cyto->NET Efflux D_receptor Dopamine Receptors DA_synapse->D_receptor A_receptor Adrenergic Receptors NE_synapse->A_receptor Signaling Downstream Signaling (e.g., cAMP, Ca2+) D_receptor->Signaling A_receptor->Signaling Sigma1_Receptor_Pathway cluster_cell Neuron Compound This compound Sigma1R Sigma-1 Receptor (σ1R) (ER-Mitochondria) Compound->Sigma1R Binds and activates IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Cellular_Response Modulation of: - Ion Channels - Kinase Pathways - Neuronal Survival Sigma1R->Cellular_Response Direct Modulation Ca_release Ca2+ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake Mitochondria->Cellular_Response In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Synthesize and Purify This compound binding_assays Radioligand Binding Assays start->binding_assays functional_assays Functional Assays start->functional_assays DAT_binding DAT Binding ([3H]WIN 35,428) SERT_binding SERT Binding ([3H]Citalopram) NET_binding NET Binding ([3H]Nisoxetine) Sigma1_binding σ1 Binding ([3H](+)-Pentazocine) Sigma2_binding σ2 Binding ([3H]DTG) release_assay Neurotransmitter Release Assay (Synaptosomes) uptake_assay Neurotransmitter Uptake Assay (HEK293 cells) sigma_functional σ1 Functional Assay (e.g., Ca2+ imaging) data_analysis Data Analysis (Ki, IC50, EC50) DAT_binding->data_analysis SERT_binding->data_analysis NET_binding->data_analysis Sigma1_binding->data_analysis Sigma2_binding->data_analysis release_assay->data_analysis uptake_assay->data_analysis sigma_functional->data_analysis In_Vivo_Workflow cluster_behavior Behavioral Phenotyping cluster_neurochem Neurochemistry start Administer this compound to rodents (e.g., mice, rats) behavioral_tests Behavioral Assessments start->behavioral_tests neurochemical_tests Neurochemical Analysis start->neurochemical_tests locomotor Locomotor Activity drug_discrim Drug Discrimination cpp Conditioned Place Preference microdialysis In Vivo Microdialysis data_analysis Correlate Behavioral and Neurochemical Data locomotor->data_analysis drug_discrim->data_analysis cpp->data_analysis microdialysis->data_analysis

References

An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-Ethyl-benzyl)-piperidine scaffold represents a privileged structure in medicinal chemistry, suggesting a high probability of interaction with multiple biological targets. This document provides a comprehensive analysis of the potential targets for this compound, drawing upon established structure-activity relationships of analogous molecules. We will explore its potential as a modulator of key central nervous system (CNS) targets, including monoamine transporters, sigma receptors, and acetylcholinesterase, among others. This guide is intended to serve as a foundational resource for researchers initiating target identification and validation campaigns for this compound and its derivatives. We will detail the rationale behind the selection of these potential targets and provide robust, step-by-step experimental protocols for their validation.

Introduction: The Therapeutic Potential of the Benzylpiperidine Moiety

The N-benzylpiperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional architecture and its ability to engage in crucial cation-π interactions with target proteins.[1] This versatile scaffold is present in numerous approved therapeutic agents and clinical candidates, demonstrating its utility in fine-tuning both the efficacy and the physicochemical properties of drug candidates.[1] The core structure of this compound, featuring a piperidine ring and a substituted benzyl group, is analogous to compounds known to interact with a variety of neurologically relevant targets. This guide will systematically explore these potential interactions, providing a roadmap for the comprehensive biological characterization of this compound.

Primary Potential Target Classes

Based on the extensive literature surrounding the benzylpiperidine core, we have identified three primary classes of high-probability biological targets for this compound.

Monoamine Transporters: Modulating Dopaminergic, Serotonergic, and Noradrenergic Systems

The 4-benzylpiperidine framework is a well-established pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] Derivatives of 4-benzylpiperidine act as monoamine releasing agents with a notable selectivity for dopamine over serotonin.[4] Specifically, 4-benzylpiperidine itself is a potent norepinephrine releaser.[4] The introduction of substituents on the benzyl ring can significantly alter the affinity and selectivity for these transporters.[3]

Rationale for this compound: The ethyl group at the para-position of the benzyl ring in this compound is likely to influence its interaction with the binding pockets of monoamine transporters. This substitution may enhance its lipophilicity, potentially favoring interactions with hydrophobic residues within the transporter proteins.

Experimental Workflow: Monoamine Transporter Affinity and Function

G cluster_0 Initial Screening: Binding Affinity cluster_1 Functional Characterization: Reuptake Inhibition vs. Releasing Activity A Radioligand Binding Assays B Competition Binding with Selective Radioligands (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) A->B C Determine Ki values for DAT, SERT, NET B->C F Determine IC50 for Reuptake Inhibition C->F Correlate Binding with Function I Determine EC50 for Release C->I Correlate Binding with Function D Synaptosome Preparation E [3H]Monoamine Uptake Assays (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) D->E G Superfusion Assays D->G E->F H Measure [3H]Monoamine Release G->H H->I

Caption: Workflow for assessing monoamine transporter interaction.

Sigma Receptors: High-Affinity Binding Potential

Sigma receptors, particularly the σ1 and σ2 subtypes, are intriguing targets for therapeutic intervention in a range of neurological disorders.[5] The N-benzylpiperidine moiety is a common feature in high-affinity sigma receptor ligands.[5][6] The length of the linker between the piperidine and benzyl groups, as well as substitutions on the benzyl ring, can significantly impact binding affinity and selectivity for σ1 and σ2 receptors.[5][6]

Rationale for this compound: The structural similarity of this compound to known sigma receptor ligands suggests a high likelihood of interaction. The ethyl substitution on the benzyl ring could play a role in optimizing the fit within the hydrophobic binding pocket of these receptors.

Experimental Protocol: Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors.

  • Radioligands: --INVALID-LINK---pentazocine (for σ1) and [3H]DTG (for σ2).

  • Non-specific binding control: Haloperidol.

  • Test compound: this compound.

  • Assay buffer: Tris-HCl.

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.

  • Incubate at the appropriate temperature and time (e.g., 37°C for 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Acetylcholinesterase (AChE): A Target for Cognitive Enhancement

Inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are a mainstay in the treatment of Alzheimer's disease.[7][8] The N-benzylpiperidine scaffold has been successfully employed in the design of potent and selective AChE inhibitors.[7][8]

Rationale for this compound: The structural components of this compound, particularly the benzyl and piperidine rings, can potentially interact with the active site of AChE. The ethyl group may provide additional hydrophobic interactions, enhancing binding affinity.

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

G A Presynaptic Neuron B Acetylcholine (ACh) Release A->B C Synaptic Cleft B->C E ACh Receptors C->E Signal Transduction F Acetylcholinesterase (AChE) C->F ACh Breakdown D Postsynaptic Neuron E->D Signal Transduction G Choline + Acetate F->G ACh Breakdown H This compound (Potential Inhibitor) H->F Inhibition

Caption: Mechanism of AChE inhibition in the synapse.

Secondary and Exploratory Targets

While the aforementioned targets represent the highest probability of interaction, the versatility of the benzylpiperidine scaffold warrants exploration of other potential targets.

NMDA Receptors

Derivatives of 4-benzylpiperidine have been identified as selective antagonists of the NR1/2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[9] The substitution pattern on the benzyl ring is crucial for potency.[9]

Histone Deacetylases (HDACs)

Recent studies have shown that N-benzylpiperidine derivatives can act as dual inhibitors of both AChE and histone deacetylases (HDACs), offering a multi-target approach for diseases like Alzheimer's.[8]

Data Summary and Interpretation

The following table outlines the key experimental readouts for the primary target classes and their interpretation.

Target ClassPrimary AssayKey ParameterInterpretation of High Affinity/Potency
Monoamine Transporters Radioligand BindingKi (nM)High affinity for the transporter.
Monoamine Uptake AssayIC50 (nM)Potent inhibition of neurotransmitter reuptake.
Superfusion AssayEC50 (nM)Potent induction of neurotransmitter release.
Sigma Receptors Radioligand BindingKi (nM)High affinity for the receptor subtype.
Acetylcholinesterase Enzyme Inhibition AssayIC50 (nM)Potent inhibition of AChE activity.

Conclusion

This compound is a compound with significant therapeutic potential, owing to its structural similarity to known modulators of key CNS targets. This guide provides a scientifically grounded framework for the systematic investigation of its biological activity. The proposed experimental workflows and protocols are designed to deliver a comprehensive understanding of the compound's mechanism of action, thereby accelerating its journey from a chemical entity to a potential therapeutic agent. The exploration of its effects on monoamine transporters, sigma receptors, and acetylcholinesterase will be crucial in defining its pharmacological profile and potential clinical applications.

References

4-(4-Ethyl-benzyl)-piperidine CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Ethyl-benzyl)-piperidine for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on its chemical identity, physicochemical properties, synthesis, and strategic application as a structural scaffold in the design of novel therapeutics. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Core Chemical Identity and Structure

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a piperidine ring substituted at the 4-position with a benzyl group, which is itself further substituted at its para-position with an ethyl group.

The primary Chemical Abstracts Service (CAS) registration number for this compound is 781595-51-5 .[1][2] An alternative CAS number, 1543012-73-2, has also been associated with this structure by some suppliers.[3]

The definitive structure can be represented by various standard chemical notations:

  • Molecular Formula: C₁₄H₂₁N[1]

  • SMILES (Simplified Molecular-Input Line-Entry System): CCC1=CC=C(CC2CCNCC2)C=C1[1]

  • InChI (International Chemical Identifier): InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3

The presence of the basic piperidine nitrogen and the lipophilic ethyl-substituted aromatic ring defines its physicochemical character and its potential for interaction with biological targets.

Structural Diagram

Caption: 2D representation of the this compound molecule.

Physicochemical and Pharmacokinetic-Relevant Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from chemical databases and predictive models.

PropertyValueSource
Molecular Weight 203.32 g/mol [1]
Physical Form Solid
LogP (Octanol-Water Partition Coeff.) 2.79 - 3.12[1][2]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 3[1]
pKa (Predicted) 10.60 ± 0.10[2]
Boiling Point (Predicted) 314.08 °C at 760 mmHg[2]

Expert Interpretation: The LogP value of approximately 3 suggests moderate lipophilicity, indicating a good potential for crossing cellular membranes, including the blood-brain barrier—a critical feature for CNS-targeted agents. The pKa of ~10.6 confirms that the piperidine nitrogen will be protonated at physiological pH (pKa > 7.4), allowing for ionic interactions with biological targets such as receptors or enzymes. The low TPSA and small number of rotatable bonds are characteristic of scaffolds with favorable oral bioavailability and metabolic stability profiles.[4]

Synthesis and Manufacturing Pathway

While multiple synthetic routes to 4-substituted piperidines exist, a robust and adaptable method for preparing this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[5] This approach offers high yields and excellent functional group tolerance, making it ideal for creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis & Forward Synthesis Workflow

A logical retrosynthetic disconnection points to two key building blocks: a piperidine-containing boronic acid derivative and a halogenated ethylbenzene. The forward synthesis would proceed as follows:

synthesis_workflow Proposed Synthesis Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Hydroboration cluster_step4 Step 4: Suzuki Coupling cluster_step5 Step 5: Deprotection start 4-Piperidinone boc_piperidone N-Boc-4-Piperidinone start->boc_piperidone (Boc)₂O, Et₃N, DCM boc_methylene N-Boc-4-Methylene piperidine boc_piperidone->boc_methylene Wittig Reagent, THF wittig_reagent Ph₃P=CH₂ wittig_reagent->boc_methylene boc_borane N-Boc-4-(borolan-9-yl methyl)piperidine boc_methylene->boc_borane 9-BBN, THF borane 9-BBN borane->boc_borane boc_product N-Boc-4-(4-Ethyl-benzyl) piperidine boc_borane->boc_product Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O aryl_halide 1-Bromo-4-ethylbenzene aryl_halide->boc_product final_product 4-(4-Ethyl-benzyl) -piperidine boc_product->final_product TFA or HCl, DCM

Caption: Step-by-step synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol (Conceptual)
  • Protection of Piperidine Nitrogen: 4-Piperidinone is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone. Causality: The Boc protecting group prevents side reactions at the nitrogen in subsequent steps and can be removed under mild acidic conditions.

  • Olefin Synthesis (Wittig Reaction): N-Boc-4-piperidone is treated with a Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to form N-Boc-4-methylenepiperidine. Causality: This step introduces the exocyclic double bond required for the subsequent hydroboration to install the borane at the desired position.

  • Hydroboration: N-Boc-4-methylenepiperidine is subjected to hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Causality: 9-BBN is a sterically hindered borane that ensures anti-Markovnikov addition across the double bond, selectively forming the organoborane intermediate at the terminal carbon.

  • Palladium-Catalyzed Suzuki Coupling: The resulting organoborane is coupled with 1-bromo-4-ethylbenzene using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane and water.[5] Causality: The Suzuki reaction is a highly efficient C(sp³)-C(sp²) bond-forming reaction, ideal for linking the aliphatic piperidine moiety to the aromatic ring.

  • Deprotection: The Boc group is removed from the product of the coupling reaction using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in DCM, to yield the final product, this compound.

Self-Validation and Quality Control: Each step of this protocol requires rigorous validation. The identity and purity of intermediates and the final product must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Strategic Importance in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases.[4][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly valuable structural motif.

The 4-benzylpiperidine core, in particular, is a well-established pharmacophore for central nervous system (CNS) agents.[7] It acts as a bioisostere for phenethylamine, a core structure in many neurotransmitters. By modifying the substitution on the benzyl ring (as with the 4-ethyl group in this case), medicinal chemists can fine-tune properties such as:

  • Receptor Selectivity and Potency: The ethyl group can occupy a specific hydrophobic pocket in a target protein, enhancing binding affinity and selectivity over other receptors.

  • Pharmacokinetics (ADME): The added lipophilicity can influence absorption, distribution, metabolism, and excretion profiles. For instance, it can modulate metabolic stability by blocking a potential site of aromatic oxidation.

  • Physicochemical Properties: Altering substituents impacts solubility, lipophilicity, and crystal packing.

drug_discovery_role Role of the Scaffold in Drug Discovery cluster_properties Tunable Properties cluster_applications Potential Therapeutic Areas scaffold 4-(4-Ethylbenzyl) piperidine Core Scaffold potency Potency & Selectivity scaffold->potency Modified by R-group variation pk Pharmacokinetics (ADME) scaffold->pk Modified by R-group variation physchem Physicochemical Profile scaffold->physchem Modified by R-group variation cns CNS Disorders (e.g., Antipsychotics, Analgesics) potency->cns Optimization leads to ion_channel Ion Channel Modulators potency->ion_channel Optimization leads to enzyme Enzyme Inhibitors potency->enzyme Optimization leads to pk->cns Optimization leads to pk->ion_channel Optimization leads to pk->enzyme Optimization leads to physchem->cns Optimization leads to physchem->ion_channel Optimization leads to physchem->enzyme Optimization leads to

Caption: The central role of the 4-(4-ethylbenzyl)piperidine scaffold in drug design.

This specific compound, this compound, serves as a key starting material or intermediate for synthesizing novel chemical entities (NCEs).[8] Its structure is related to compounds investigated as dopamine reuptake inhibitors and NMDA receptor antagonists, highlighting its potential in neuroscience research.[7][9]

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362[1]

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

References

A Technical Guide to 4-Benzylpiperidine Derivatives: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its unique combination of a basic piperidine ring and a lipophilic benzyl group provides an ideal framework for interacting with a wide range of biological targets. This guide offers an in-depth exploration of 4-benzylpiperidine derivatives, covering their synthesis, derivatization strategies, physicochemical properties, and diverse pharmacological applications. We will delve into the critical structure-activity relationships (SAR) that govern their activity as monoamine transporter inhibitors, sigma (σ) receptor ligands, and opioid receptor modulators, providing field-proven insights and detailed experimental protocols to support drug discovery and development efforts.

The 4-Benzylpiperidine Core: A Foundation for CNS Drug Discovery

The 4-benzylpiperidine motif is a cornerstone in the development of CNS-active compounds due to its structural properties that facilitate crossing the blood-brain barrier.[2] The piperidine nitrogen offers a key site for modification, allowing for the tuning of basicity and the introduction of various substituents to modulate pharmacological activity. The benzyl group provides a large, lipophilic moiety that can engage in hydrophobic and aromatic interactions within receptor binding pockets. This versatility has made 4-benzylpiperidine a crucial building block in the synthesis of analgesics, antidepressants, and antipsychotics.[2][3][4]

Synthesis and Derivatization Strategies

The construction and subsequent derivatization of the 4-benzylpiperidine core are critical for generating novel therapeutic candidates. Modern synthetic methods offer efficient and versatile routes to a wide array of analogs.

Core Synthesis: The Suzuki Coupling Approach

A highly efficient and widely applicable method for constructing the 4-benzylpiperidine scaffold is the Suzuki coupling reaction.[5] This palladium-catalyzed cross-coupling offers a robust way to form the key C-C bond between the piperidine and benzyl moieties, tolerating a wide variety of functional groups on both partners.

The causality behind this choice lies in the mild reaction conditions and high functional group tolerance of the Suzuki protocol, which avoids the harsh conditions of traditional methods.[5] The use of a boronic acid derivative (or a related borane precursor) ensures high yields and minimizes side products, making it ideal for creating diverse chemical libraries for screening.

Suzuki_Coupling cluster_piperidine Piperidine Precursor cluster_aryl Aryl Partner cluster_coupling Coupling Reaction MethylenePiperidine N-Boc-4-methylenepiperidine Hydroboration Hydroboration (e.g., 9-BBN) MethylenePiperidine->Hydroboration PiperidineBorane N-Boc-piperidine-4-yl-borane intermediate Hydroboration->PiperidineBorane Suzuki Suzuki Coupling (Pd Catalyst, Base) PiperidineBorane->Suzuki Borane Partner ArylHalide Aryl Halide / Triflate (Ar-X) ArylHalide->Suzuki Aryl Partner Product N-Boc-4-benzylpiperidine Suzuki->Product

Caption: Suzuki coupling workflow for 4-benzylpiperidine synthesis.

Key Derivatization Points

The 4-benzylpiperidine scaffold offers several positions for chemical modification to explore the structure-activity landscape:

  • N1-Position (Piperidine Nitrogen): The most common site for derivatization. N-alkylation or N-acylation can introduce a vast range of substituents that significantly influence receptor affinity and selectivity. For example, the addition of aralkyl groups is a key strategy for developing potent sigma receptor ligands.[6]

  • C4-Position (Benzyl Group): The benzyl ring can be substituted to probe electronic and steric effects within the binding site. Electron-withdrawing groups on this ring have been shown to be beneficial for dopamine transporter (DAT) affinity.[7][8]

  • C4-Position (Piperidine Ring): While the benzyl group is defining, other substituents can be placed at this position, or the benzyl group itself can be replaced, to explore different chemical spaces.

Physicochemical and Pharmacological Properties

The therapeutic utility of 4-benzylpiperidine derivatives is dictated by their physicochemical properties and their interactions with specific biological targets.

Physicochemical Data of the Core Scaffold

Understanding the fundamental properties of the parent compound is essential for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₂H₁₇N[2][9][10]
Molecular Weight 175.27 g/mol [2][9][10]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 279 °C[11][12]
Melting Point 6-7 °C[11][12]
Density 0.997 g/mL at 25 °C[11][12]
Pharmacological Profile: A Multi-Target Scaffold

4-Benzylpiperidine derivatives are notably promiscuous, showing activity at several key CNS targets. This multi-target potential can be exploited to develop drugs with unique polypharmacology or refined to achieve high selectivity.

Many derivatives are potent inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, making them relevant for treating depression and other mood disorders.[13][14]

  • Structure-Activity Relationship Insights:

    • Linker Length: For 4-benzylpiperidine carboxamides, a two-carbon linker between the piperidine and an amide moiety favors DAT inhibition, while a three-carbon linker improves activity for SERT/NET.[13][14]

    • Aromatic Substituents: Diphenyl groups on N-acyl substituents play a critical role in DAT potency, whereas biphenyl groups are key for SERT selectivity.[13]

    • N-Benzyl Substituents: Strong electron-withdrawing groups (e.g., -NO₂, -F) on the N-benzyl ring enhance both potency and selectivity for DAT over SERT.[7][8] This is a crucial insight, as it suggests that modulating the electronics of this distal ring can fine-tune transporter selectivity.

The scaffold is a privileged structure for developing high-affinity σ receptor ligands, which are implicated in psychosis, pain, and neuroprotection.[6][15]

  • Structure-Activity Relationship Insights:

    • N-Aralkyl Moiety: Modifications to the N-aralkyl substituent lead to significant variations in σ₁ receptor affinity, from nanomolar potency to inactivity.[6] This highlights the sensitivity of the σ₁ receptor to the nature of the group on the piperidine nitrogen.

    • Piperidine vs. Piperazine: Replacing the piperidine core with a piperazine ring can alter the binding mode at σ₁ receptors, providing a strategy to develop ligands with different pharmacological profiles.[15]

Recently, 4-benzylpiperidine derivatives have been designed as dual-acting ligands for the μ-opioid receptor (MOR) and the σ₁ receptor (σ₁R).[16] This dual-target approach is a promising strategy for developing safer and more effective analgesics with reduced opioid-related side effects like constipation and physical dependence.[16]

  • Structure-Activity Relationship Insights:

    • A recently developed derivative, compound 52 , demonstrated high affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM).[16] This compound exhibited potent antinociceptive effects in multiple pain models with a better side-effect profile than oxycodone, validating the dual-target hypothesis.[16]

SAR_Logic cluster_mods Key Modification Points cluster_targets Primary Biological Targets Core 4-Benzylpiperidine Scaffold N1_Mod N1-Position (Aralkyl, Carboxamide) Core->N1_Mod C4_Mod C4-Benzyl Ring (Electronic Effects) Core->C4_Mod DAT Dopamine Transporter (DAT) N1_Mod->DAT 2-carbon linker, diphenyl groups SERT_NET SERT / NET N1_Mod->SERT_NET 3-carbon linker, biphenyl groups Sigma Sigma (σ) Receptors N1_Mod->Sigma Aralkyl chain variation Opioid μ-Opioid / σ₁ Dual Target N1_Mod->Opioid Specific phenethyl derivatives C4_Mod->DAT Electron-withdrawing substituents

Caption: Key structure-activity relationships for 4-benzylpiperidine derivatives.

Key Experimental Protocols

The following protocols are generalized representations based on common methodologies cited in the literature.[5][6] They must be adapted and optimized for specific substrates and scales.

Protocol: Synthesis of N-Boc-4-Benzylpiperidine via Suzuki Coupling

This protocol describes a self-validating synthesis, including purification and characterization steps.

  • Objective: To synthesize the core N-Boc-4-benzylpiperidine structure.

  • Principle: A palladium-catalyzed cross-coupling between an in situ-generated piperidinylborane and an aryl halide.[5]

  • Materials:

    • N-Boc-4-methylenepiperidine

    • 9-Borabicyclo[3.3.1]nonane (9-BBN)

    • Benzyl bromide (or other aryl halide)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous solvents (e.g., THF, Toluene)

    • Reagents for workup and purification (e.g., EtOAc, brine, silica gel)

  • Procedure:

    • Hydroboration: Dissolve N-Boc-4-methylenepiperidine in anhydrous THF under an inert atmosphere (N₂ or Ar). Add a solution of 9-BBN dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 4-6 hours. This step is critical for forming the borane intermediate.

    • Coupling: To the reaction mixture, add the aryl halide, aqueous base, and the palladium catalyst.

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Validation/Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the final product by identifying characteristic peaks for the piperidine and benzyl protons and carbons.

    • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

    • Purity Analysis (HPLC): Determine the purity of the final compound, which should typically be >95% for use in biological assays.

Protocol: N-Alkylation of 4-Benzylpiperidine
  • Objective: To introduce substituents on the piperidine nitrogen.

  • Principle: A standard nucleophilic substitution reaction where the secondary amine of 4-benzylpiperidine displaces a leaving group on an alkyl halide or tosylate.[6]

  • Materials:

    • 4-Benzylpiperidine (or its N-Boc protected precursor, followed by deprotection)

    • Alkyl halide or tosylate (R-X)

    • Base (e.g., K₂CO₃, Et₃N)

    • Solvent (e.g., CH₂Cl₂, Toluene, THF)

  • Procedure:

    • Dissolve 4-benzylpiperidine and the base in the chosen solvent.

    • Add the alkyl halide or tosylate (typically 1.0-1.2 equivalents) to the solution.

    • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.[6]

    • Upon completion, perform an aqueous workup as described in Protocol 4.1.

    • Purify the product via column chromatography.

  • Validation/Characterization: Confirm the structure, molecular weight, and purity using NMR, MS, and HPLC.

Conclusion and Future Outlook

The 4-benzylpiperidine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its ability to be readily synthesized and derivatized allows for the systematic exploration of structure-activity relationships across multiple important CNS targets. Current research highlights its potential in developing next-generation therapeutics, including triple reuptake inhibitors for depression, selective DAT ligands for substance abuse disorders, and novel dual-target analgesics with improved safety profiles. Future work will likely focus on leveraging polypharmacology to address complex multifactorial diseases and refining derivatives to achieve even greater selectivity and potency for specific biological targets.

References

spectroscopic analysis of 4-(4-Ethyl-benzyl)-piperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Ethyl-benzyl)-piperidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] The unambiguous confirmation of its molecular structure is paramount for regulatory approval, intellectual property protection, and ensuring the validity of downstream biological and toxicological studies.

This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. Moving beyond a mere presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in contemporary research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the aromatic ring, the benzylic bridge, and the piperidine ring. The expected chemical shifts (referenced to TMS at 0.0 ppm in CDCl₃) are rationalized based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Ethyl -CH₃~1.22Triplet (t)3HAliphatic methyl group coupled to the adjacent CH₂ group.
Ethyl -CH₂-~2.63Quartet (q)2HMethylene group coupled to the adjacent CH₃ group.
Benzylic -CH₂-~2.45Doublet (d)2HMethylene group adjacent to the aromatic ring and coupled to the C4 proton of the piperidine ring.
Piperidine C2-H, C6-H (axial & eq.)~2.6 - 3.1Multiplet (m)4HProtons adjacent to the nitrogen atom are deshielded. Complex splitting due to axial/equatorial positions and coupling to adjacent protons.
Piperidine C3-H, C5-H (axial & eq.)~1.5 - 1.8Multiplet (m)4HAliphatic protons on the piperidine ring.
Piperidine C4-H~1.5 - 1.8Multiplet (m)1HMethine proton at the point of substitution, likely overlapping with other piperidine signals.
Piperidine N-H~1.6 (broad)Singlet (s, broad)1HExchangeable proton on the nitrogen; signal can be broad and its position is solvent-dependent.
Aromatic H (ortho to ethyl)~7.10Doublet (d)2HAromatic protons on a 1,4-disubstituted ring, appearing as a doublet.
Aromatic H (meta to ethyl)~7.10Doublet (d)2HDue to similar electronic environments, these protons may overlap with the other aromatic doublet, potentially forming a pseudo-singlet or a narrow multiplet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry in the 4-substituted benzene ring, we expect to see 9 distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted δ (ppm)Rationale
Ethyl -C H₃~15.5Aliphatic methyl carbon.
Ethyl -C H₂-~28.5Aliphatic methylene carbon of the ethyl group.[2]
Piperidine C3, C5~32.0Aliphatic carbons on the piperidine ring.
Piperidine C4~38.0Methine carbon at the point of substitution.
Benzylic -C H₂-~43.0Benzylic carbon, shifted downfield by the aromatic ring.
Piperidine C2, C6~46.5Carbons adjacent to the nitrogen atom.
Aromatic C (ortho to ethyl)~128.0Aromatic carbons ortho to the alkyl substituent.[2]
Aromatic C (meta to ethyl)~128.5Aromatic carbons meta to the alkyl substituent.[2]
Aromatic C (ipso, benzyl)~138.0Quaternary aromatic carbon attached to the benzyl group.
Aromatic C (ipso, ethyl)~143.0Quaternary aromatic carbon attached to the ethyl group, shifted further downfield.[2]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).[3]

    • Typical parameters: 1024 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

NMR Data Interpretation Workflow

References

Methodological & Application

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-Ethyl-benzyl)-piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, the 4-(arylmethyl)-piperidine motif is a key pharmacophore found in compounds targeting a wide range of biological systems, including central nervous system (CNS) receptors and enzymes. This compound serves as a crucial building block for the discovery of novel therapeutics, where the ethyl group provides a handle for modulating lipophilicity and metabolic stability.

This application note provides a detailed, step-by-step protocol for the robust synthesis of this compound. The selected synthetic strategy is a classical and highly reliable three-step sequence involving a Wittig reaction to construct the core carbon skeleton, followed by catalytic hydrogenation and final deprotection. This route is chosen for its high efficiency, scalability, and the use of well-established chemical transformations familiar to researchers in drug development.

Overall Synthetic Scheme

The synthesis begins with a commercially available, nitrogen-protected 4-piperidone. A Wittig reaction is employed to form an exocyclic double bond, followed by reduction and deprotection to yield the final product.

Synthetic_Workflow A N-Boc-4-piperidone C 1) Wittig Reaction (Base, THF) A->C B 4-Ethylbenzyl- triphenylphosphonium Bromide B->C D N-Boc-4-(4-ethylbenzylidene)- piperidine C->D C-C Bond Formation E 2) Catalytic Hydrogenation (H₂, Pd/C, EtOH) D->E Alkene Reduction F N-Boc-4-(4-ethylbenzyl)- piperidine E->F G 3) Deprotection (TFA, DCM) F->G Boc Removal H This compound (Final Product) G->H

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate

The first critical step involves the formation of the carbon-carbon bond between the piperidine ring and the benzyl moiety via a Wittig reaction. The use of an N-Boc protecting group is essential to prevent the basic conditions of the ylide formation from interfering with the piperidine nitrogen. The choice of N-Boc protection is advantageous due to its stability under these conditions and its straightforward removal in the final step.[1]

Reagents and Materials:

  • 4-Ethylbenzyl bromide

  • Triphenylphosphine (PPh₃)

  • N-Boc-4-piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 12-16 hours. A white precipitate will form.

    • Cool the reaction mixture to room temperature. Collect the white solid (4-ethylbenzyl)triphenylphosphonium bromide by filtration, wash with cold toluene, and dry under vacuum. The salt is typically used in the next step without further purification.

  • Wittig Reaction:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.2 eq) and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep orange-red ylide indicates a successful reaction.

    • Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate as a colorless oil or white solid.

Part 2: Synthesis of tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate

This step involves the reduction of the exocyclic double bond to a single bond. Catalytic hydrogenation is a highly efficient and clean method for this transformation, providing the desired saturated product with high stereoselectivity and yield.

Reagents and Materials:

  • tert-butyl 4-(4-ethylbenzylidene)piperidine-1-carboxylate (from Part 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator apparatus

  • Celite®

Protocol:

  • Hydrogenation Reaction:

    • Dissolve the alkene from Part 1 (1.0 eq) in ethanol in a suitable flask.

    • Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.

    • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.

    • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol.

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude product, tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate, is often of sufficient purity (>95%) to be used directly in the next step.

Part 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under acidic conditions, which cleanly cleave the carbamate to yield the desired amine, typically as a salt.

Reagents and Materials:

  • tert-butyl 4-(4-ethylbenzyl)piperidine-1-carboxylate (from Part 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Sodium hydroxide (NaOH) solution

Protocol:

  • Deprotection Reaction:

    • Dissolve the Boc-protected piperidine from Part 2 (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

    • Stir the solution for 1-3 hours. Monitor the reaction by TLC/LC-MS until the starting material is no longer visible.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in water and cool in an ice bath.

    • Carefully basify the aqueous solution to pH > 10 by adding 1 M NaOH solution.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base. The product can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride).

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Yields are indicative and may vary based on reaction scale and optimization.

StepReactant 1Reactant 2Key ReagentSolventTypical Yield
1 (4-Ethylbenzyl)triphenylphosphonium Bromide (1.2 eq)N-Boc-4-piperidone (1.0 eq)NaH (1.2 eq)THF75-85%
2 Alkene Intermediate (1.0 eq)H₂ (1 atm)10% Pd/C (5 mol%)EtOH90-99%
3 Boc-protected Intermediate (1.0 eq)TFA (10 eq)-DCM90-98%

Conclusion

This application note details a robust and efficient three-step synthesis of this compound, a valuable building block for drug discovery. The methodology relies on well-established transformations, including the Wittig reaction for C-C bond formation, catalytic hydrogenation, and acid-labile deprotection. The protocol is designed to be accessible to researchers and scientists, providing clear, step-by-step instructions and explaining the chemical principles behind each experimental choice. This ensures a reliable and reproducible synthesis for professionals in the field of medicinal chemistry and organic synthesis.

References

4-(4-Ethyl-benzyl)-piperidine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 4-(4-Ethyl-benzyl)-piperidine Scaffold in Medicinal Chemistry

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 100 commercially available drugs and a vast number of natural products underscores its status as a "privileged scaffold."[3] This privilege stems from its key physicochemical properties:

  • Three-Dimensionality: The puckered chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets not achievable with flat aromatic systems.[3]

  • Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues in protein binding pockets.

  • Synthetic Tractability: The piperidine ring is synthetically accessible and offers multiple points for functionalization, particularly at the nitrogen atom and positions 3 and 4.

Within this broad class, the 4-substituted benzylpiperidine framework serves as a versatile template for engaging with a variety of biological targets. The benzyl group provides a lipophilic anchor capable of participating in hydrophobic and aromatic (π-π) interactions, while the piperidine core provides the 3D architecture and a key hydrogen bond donor/acceptor site.

This guide focuses on This compound as a representative and functionally relevant example of this scaffold. We will explore its design rationale, synthetic strategies, and potential applications, providing detailed protocols for its synthesis and biological evaluation. The ethyl group on the phenyl ring serves as a valuable modulator of lipophilicity and steric bulk, allowing for fine-tuning of structure-activity relationships (SAR).

Design Rationale and Physicochemical Properties

The design of a drug candidate is a multi-parameter optimization process. The this compound scaffold offers several advantageous features that medicinal chemists can exploit.

  • Modulation of Lipophilicity: The ethyl group provides a moderate increase in lipophilicity compared to an unsubstituted 4-benzylpiperidine. This can enhance membrane permeability and access to targets within the central nervous system (CNS), but must be balanced to avoid poor aqueous solubility.

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[2] The ethyl group, while potentially a site for oxidative metabolism, is generally more stable than, for example, a methoxy group.

  • Vectorial Orientation: The C4-benzyl linkage directs the aromatic substituent away from the piperidine ring, allowing it to probe deep hydrophobic pockets within a target protein without significant steric clash from the core.

Caption: Key pharmacophoric features of the scaffold.

Therapeutic Applications: Insights from Structurally Related Analogs

While this compound is primarily a building block, the broader class of benzylpiperidines has shown significant activity in several therapeutic areas, primarily targeting the central nervous system.

Central Nervous System (CNS) Disorders

The benzylpiperidine moiety is a key component of numerous CNS-active agents. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a highly valuable scaffold.

  • Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine scaffold is famously present in Donepezil , a first-line treatment for Alzheimer's disease.[4] Analogs, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and shown to be extremely potent AChE inhibitors.[5] The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). The this compound scaffold is an ideal starting point for designing novel AChE inhibitors.

  • Monoamine Releasing Agents & NMDA Antagonists: The simpler parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[6] Furthermore, derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists for potential use in treating psychosis.[6]

Table 1: Biological Activity of Representative Benzylpiperidine Analogs

Compound/Series Target Key Structural Features Activity (IC₅₀/EC₅₀) Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine Acetylcholinesterase (AChE) N-benzylpiperidine, extended side chain 0.56 nM [5]
4-Benzylpiperidine Dopamine Transporter (DAT) Unsubstituted 4-benzylpiperidine 109 nM (release) [6]
4-Benzylpiperidine Norepinephrine Transporter (NET) Unsubstituted 4-benzylpiperidine 41.4 nM (release) [6]

| Donepezil | Acetylcholinesterase (AChE) | N-benzylpiperidine linked to indanone | 5.7 nM |[4] |

Antimicrobial Applications

Derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for antimicrobial activity.[7] Studies have shown that some of these compounds exhibit potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli.[7][8] This suggests that the this compound scaffold could be functionalized to develop novel antimicrobial agents.

Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This protocol describes a robust method for synthesizing the target scaffold from commercially available starting materials, adapted from methodologies developed for related structures.[9]

Causality: This method is chosen for its mild reaction conditions, high functional group tolerance, and the commercial availability of the required boronic acids and piperidine precursors. It avoids the harsh conditions often associated with older methods like Friedel-Crafts alkylations.

Suzuki_Workflow start 1. N-Boc-4-methylenepiperidine hydroboration Hydroboration (9-BBN) start->hydroboration THF, 0°C to rt intermediate 2. N-Boc-4-(hydroxymethyl)piperidine-borane complex hydroboration->intermediate coupling Suzuki Coupling (PdCl2(dppf), K2CO3) intermediate->coupling aryl_halide 3. 1-Bromo-4-ethylbenzene aryl_halide->coupling coupled_product 4. N-Boc-4-(4-ethyl-benzyl)-piperidine coupling->coupled_product Dioxane/H2O, 80°C deprotection Deprotection (TFA or HCl) coupled_product->deprotection DCM, rt final_product 5. This compound deprotection->final_product

Caption: Workflow for the synthesis of the target scaffold.

Step-by-Step Methodology:

  • Hydroboration of N-Boc-4-methylenepiperidine:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-methylenepiperidine (1.0 eq).

    • Dissolve in anhydrous tetrahydrofuran (THF, ~0.5 M).

    • Cool the solution to 0°C in an ice bath.

    • Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.1 eq) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed. The product is the intermediate borane complex, which is used directly in the next step.

  • Suzuki Coupling:

    • To the flask containing the borane complex from the previous step, add 1-bromo-4-ethylbenzene (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

    • Add a 3:1 mixture of dioxane and water to the flask.

    • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-4-(4-ethyl-benzyl)-piperidine.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM, ~0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution. If using HCl, the hydrochloride salt can be isolated directly or neutralized.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, This compound .

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the classic Ellman's method to quantify AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.

Trustworthiness: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate the assay's performance and account for any non-enzymatic substrate hydrolysis.

AChE_Assay_Workflow plate_prep 1. Prepare Reagents - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE Enzyme Solution - Test Compound Dilutions dispense 2. Dispense into 96-Well Plate - Buffer - DTNB - Test Compound or Vehicle - AChE (or buffer for neg. control) plate_prep->dispense preincubate 3. Pre-incubation (5 min at 25°C) dispense->preincubate initiate 4. Initiate Reaction Add ATCh Substrate preincubate->initiate measure 5. Kinetic Measurement Read Absorbance at 412 nm every 60s for 10 min initiate->measure analyze 6. Data Analysis - Calculate Reaction Velocity (V) - % Inhibition = [1 - (V_inhibitor / V_control)] * 100 - Plot % Inhibition vs. [Compound] - Determine IC50 measure->analyze

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCh) in assay buffer.

    • Enzyme Solution: Electric eel AChE diluted in assay buffer to a final concentration that gives a linear rate of ~0.05-0.1 ΔAbs/min.

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 20 µL of Test Compound dilution (or vehicle for 100% activity control)

    • Mix gently and pre-incubate for 5 minutes at 25°C.

    • Add 10 µL of Enzyme Solution to initiate the pre-incubation with the inhibitor. For the negative control (blank), add 10 µL of assay buffer instead.

    • Incubate for another 5 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 10 µL of ATCh Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibited / V_uninhibited)) * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using sigmoidal log-logistic regression) to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a valuable and versatile building block in medicinal chemistry. It combines the proven three-dimensional architecture and basicity of the piperidine ring with the lipophilic and aromatic properties of a substituted benzyl group. Drawing on the well-established success of related analogs in CNS-targeted drug discovery, particularly as acetylcholinesterase inhibitors, this scaffold represents a promising starting point for the development of novel therapeutics. The robust synthetic routes and well-defined biological assays detailed in this guide provide researchers with the foundational tools necessary to explore the full potential of this and related chemical frameworks.

References

Application Note: Quantitative Analysis of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-(4-Ethyl-benzyl)-piperidine, a piperidine derivative with potential applications in pharmaceutical research and development.[1][2] Given the importance of accurate quantification in drug discovery and quality control, this application note details robust analytical methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), designed to deliver high sensitivity, specificity, and reliability. Additionally, the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) is discussed. The protocols are developed based on the physicochemical properties of this compound and established analytical strategies for similar compounds.[3]

Introduction to this compound

This compound is a substituted piperidine. The piperidine moiety is a common structural motif in many pharmaceuticals, often contributing to the desired pharmacological activity and physicochemical properties.[1][2] Accurate and precise analytical methods are paramount for the quantification of this compound in various matrices, from bulk drug substance to biological fluids, ensuring safety, efficacy, and quality throughout the drug development lifecycle.

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₄H₂₁N[3]
Molecular Weight203.32 g/mol [3]
FormSolid
Boiling Point314.08°C at 760 mmHg[3]
LogP3.12[3]
pKa10.60 ± 0.10 (Predicted)[3]

The presence of a benzene ring provides a chromophore suitable for UV detection, while the basic piperidine nitrogen makes it amenable to ionization for mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore.[4][5] The method described below is a reverse-phase HPLC approach, which is well-suited for a moderately polar compound like this compound.

Scientific Rationale

The selection of a C18 column is based on its versatility and effectiveness in retaining compounds with hydrophobic regions, such as the ethyl-benzyl group of the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of the compound with good peak shape. The acidic pH of the buffer (around 3.0) ensures that the piperidine nitrogen is protonated, which can improve peak symmetry and retention consistency on silica-based columns. UV detection at 254 nm is a common choice for aromatic compounds, offering good sensitivity.

Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2.2.2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2.2.3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).

2.2.4. Chromatographic Conditions:

ParameterCondition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm

2.2.5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 System Equilibration P1->A1 P2 Prepare Standard Solutions A2 Inject Standards & Samples P2->A2 P3 Prepare Sample Solutions P3->A2 A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[6][7] This technique combines the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Scientific Rationale

The use of a C18 column and a mobile phase with formic acid is a common starting point for LC-MS analysis of basic compounds. Formic acid aids in the protonation of the analyte, which is necessary for positive mode electrospray ionization (ESI). ESI is a soft ionization technique suitable for polar and basic molecules like this compound. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[6]

Experimental Protocol

3.2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., d4-4-(4-Ethyl-benzyl)-piperidine). If not available, a compound with similar chromatographic and ionization behavior can be used (e.g., 4-benzylpiperidine).[8][9]

3.2.2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source

  • UPLC/HPLC system

  • C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

3.2.3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL), and an internal standard should be added to all standards and samples at a fixed concentration.

3.2.4. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow RatesOptimized for the specific instrument
MRM TransitionsTo be determined by infusing a standard solution of the analyte. The precursor ion will be [M+H]⁺ (m/z 204.2). Product ions will result from fragmentation of the precursor. A likely fragmentation would be the loss of the piperidine ring or cleavage at the benzyl position.

3.2.5. Method Validation: The method should be validated according to relevant guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike with Internal Standard P2 Extraction (e.g., Protein Precipitation, LLE) P1->P2 A1 LC Separation P2->A1 A2 ESI Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Area Ratio Calculation (Analyte/IS) A3->D1 D2 Calibration Curve D1->D2 D3 Concentration Determination D2->D3

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, as it is a semi-volatile compound.[10]

Scientific Rationale and Considerations

GC-MS offers high chromatographic resolution. However, the secondary amine in the piperidine ring can cause peak tailing due to interaction with active sites on the column and in the inlet. Derivatization, for example, with trifluoroacetic anhydride (TFAA), can improve peak shape and thermal stability.[10][11] Electron Ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that can be used for identification and quantification.

Proposed GC-MS Protocol

4.2.1. Sample Preparation:

  • Liquid-liquid extraction may be required to isolate the analyte from the sample matrix.

  • Derivatization (optional but recommended): To the dried extract, add a derivatizing agent like TFAA and incubate to form the trifluoroacetyl derivative.

4.2.2. GC-MS Conditions:

ParameterCondition
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C
Ionization ModeElectron Ionization (EI), 70 eV
MS ModeScan or Selected Ion Monitoring (SIM)

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS, with additional considerations for GC-MS. The proposed methods are based on sound scientific principles and established practices for similar molecules. Method development and validation should be performed to ensure the methods are suitable for their intended purpose. These protocols will serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for the Neuropharmacological Investigation of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in the development of centrally active therapeutic agents, with a rich history of yielding compounds that modulate a wide array of neurochemical systems.[1] This document provides a comprehensive guide for the neuropharmacological characterization of a novel derivative, 4-(4-Ethyl-benzyl)-piperidine. While specific data for this compound is not yet prevalent in published literature, its structural similarity to known monoamine reuptake inhibitors and releasing agents, such as 4-benzylpiperidine, suggests a high probability of interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the compound's mechanism of action, binding affinity, functional potency, and preliminary in vivo effects. The protocols herein are grounded in established methodologies for the characterization of novel psychoactive substances and piperidine-based neuropharmacological agents.

Introduction and Scientific Rationale

This compound belongs to a class of compounds with significant potential for modulating monoaminergic neurotransmission. The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a notable preference for norepinephrine and dopamine over serotonin.[6] Structure-activity relationship (SAR) studies of 4-benzylpiperidine derivatives have demonstrated that substitutions on the benzyl ring can significantly alter potency and selectivity for monoamine transporters.[2][5][7] The introduction of an ethyl group at the para-position of the benzyl ring in this compound is hypothesized to modulate its lipophilicity and steric interactions within the binding pockets of its target proteins, potentially altering its affinity and selectivity profile compared to the unsubstituted parent compound.

A thorough neuropharmacological evaluation is essential to define the compound's profile. This involves a multi-tiered approach, beginning with in vitro receptor and transporter binding assays to identify primary molecular targets. This is followed by cell-based functional assays to determine the compound's efficacy as an inhibitor, agonist, or antagonist. Finally, preliminary in vivo behavioral studies are necessary to assess its physiological and potential therapeutic or psychoactive effects.

Predicted Neuropharmacological Targets and Mechanism of Action

Based on the pharmacology of 4-benzylpiperidine and its analogues, the primary hypothesized targets for this compound are the monoamine transporters. The ethyl substitution may influence its interaction with these transporters in several ways:

  • Increased Lipophilicity: The ethyl group may enhance the compound's ability to cross the blood-brain barrier.

  • Altered Binding Affinity: The steric bulk and electronic properties of the ethyl group could either enhance or diminish binding to DAT, NET, and SERT compared to 4-benzylpiperidine.

  • Modified Functional Activity: The substitution may shift the compound's activity from a releasing agent to a reuptake inhibitor, or alter the relative potency of these actions.

The following diagram illustrates the potential sites of action for this compound within a monoaminergic synapse.

Caption: Hypothesized interaction of this compound with monoamine transporters.

In Vitro Characterization: Protocols and Methodologies

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Principle: This competitive binding assay measures the ability of the test compound to displace a specific radioligand from its target transporter.

Materials:

  • HEK293 cells or other suitable cell lines stably expressing human DAT, NET, or SERT.

  • Cell membrane preparations from these cells.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer for total binding.

    • Non-specific binding competitor (e.g., 10 µM final concentration) for non-specific binding.

    • Diluted this compound for competitive binding.

  • Radioligand Addition: Add the appropriate radioligand to all wells at a final concentration close to its Kd value.

  • Membrane Addition: Add the cell membrane preparation to all wells. The amount of protein should be optimized for each transporter.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

TargetRadioligandKi (nM) for this compound
DAT[³H]WIN 35,428To be determined
NET[³H]NisoxetineTo be determined
SERT[³H]CitalopramTo be determined
Synaptosomal Monoamine Uptake Assays

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Principle: This assay measures the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Krebs-Ringer buffer.

  • Pargyline (to inhibit monoamine oxidase).

  • This compound stock solution.

  • Selective uptake inhibitors for control (e.g., GBR 12909, Desipramine, Fluoxetine).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions using standard differential centrifugation techniques.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or control inhibitors in Krebs-Ringer buffer containing pargyline.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained by the filters.

Data Analysis:

  • Determine the IC50 values for the inhibition of uptake for each neurotransmitter by non-linear regression analysis.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency b_start Radioligand Binding Assay b_mid Competition with [³H]Ligands b_start->b_mid b_end Determine Ki for DAT, NET, SERT b_mid->b_end f_start Synaptosomal Uptake Assay f_mid Measure Inhibition of [³H]Neurotransmitter Uptake f_start->f_mid f_end Determine IC50 for DA, NE, 5-HT f_mid->f_end start This compound start->b_start start->f_start

Caption: Workflow for in vitro characterization of this compound.

Preliminary In Vivo Behavioral Assessment

Objective: To evaluate the in vivo central nervous system effects of this compound, focusing on locomotor activity and potential anxiolytic/anxiogenic or antidepressant-like effects.

Locomotor Activity Test

Principle: This test assesses the stimulant or depressant effects of a compound by measuring the spontaneous locomotor activity of rodents in a novel environment.

Apparatus: Open-field arena equipped with infrared beams to automatically track movement.

Protocol:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal, oral). Use a range of doses.

  • Testing: Place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group using ANOVA followed by post-hoc tests.

Elevated Plus Maze (EPM)

Principle: This test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze, while anxiogenic compounds decrease it.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Protocol:

  • Acclimation and Administration: As described for the locomotor activity test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Data Recording: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare between groups using appropriate statistical tests.

Forced Swim Test (FST)

Principle: This test is a model of behavioral despair used to screen for antidepressant-like activity. Antidepressant compounds typically reduce the duration of immobility.

Apparatus: A cylinder filled with water.

Protocol:

  • Compound Administration: Administer the compound or vehicle as described previously. Multiple administrations over several days may be required.

  • Pre-test (Day 1): Place the animal in the water cylinder for 15 minutes.

  • Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 5 minutes and record the duration of immobility.

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups.

Summary and Future Directions

The application of these detailed protocols will enable a comprehensive initial characterization of the neuropharmacological profile of this compound. The data generated from the in vitro binding and uptake assays will elucidate its primary molecular targets and functional potency. The in vivo behavioral studies will provide crucial insights into its overall CNS effects.

Should this initial screening reveal a promising profile, further studies would be warranted, including:

  • Determination of its mechanism as a reuptake inhibitor versus a releasing agent using in vitro superfusion assays.

  • Assessment of its potential for abuse liability using drug discrimination and self-administration models.

  • Evaluation in more complex behavioral models relevant to specific neuropsychiatric disorders (e.g., cognitive enhancement models).[1]

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

These systematic investigations will be critical in determining the potential of this compound as a novel neuropharmacological tool or a lead compound for therapeutic development.

References

Application Notes and Protocols for the Radiosynthesis of [¹¹C]4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The synthesis of radiolabeled compounds is a cornerstone of modern drug discovery and development, enabling non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET). PET imaging allows for the quantitative assessment of physiological and pharmacological processes, providing invaluable insights into drug pharmacokinetics, pharmacodynamics, and target engagement. The piperidine scaffold is a prevalent motif in many centrally acting drugs, and its radiolabeling can facilitate the study of their in vivo behavior.[1][2] This document provides a detailed protocol for the synthesis of the Carbon-11 labeled radiotracer, [¹¹C]4-(4-Ethyl-benzyl)-piperidine.

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET studies that require repeat imaging on the same day.[3] The introduction of a [¹¹C]methyl group is a common and effective strategy for radiolabeling small molecules.[4] This protocol outlines the synthesis of a suitable precursor, the subsequent radiolabeling reaction via O-methylation of a phenolic hydroxyl group, and the purification and quality control of the final radiotracer.

Rationale for the Radiosynthesis Strategy

The chosen strategy involves a two-step process: the synthesis of a precursor molecule, 4-(4-hydroxybenzyl)piperidine, followed by its radiolabeling with a [¹¹C]methylating agent. This approach is favored due to the well-established and robust nature of O-methylation reactions in radiochemistry.[5][6] The phenolic hydroxyl group of the precursor provides a reactive site for the efficient incorporation of the [¹¹C]methyl group.

Experimental Workflow

The overall workflow for the preparation of [¹¹C]this compound is depicted in the following diagram.

Radiosynthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control precursor_start 4-Piperidone precursor_step1 N-Boc Protection precursor_start->precursor_step1 (Boc)₂O, K₂CO₃ precursor_step2 Reaction with 4-methoxybenzyl Grignard precursor_step1->precursor_step2 1. Mg, 4-methoxybenzyl bromide 2. N-Boc-4-piperidone precursor_step3 Demethylation precursor_step2->precursor_step3 BBr₃ precursor_end 4-(4-hydroxybenzyl)piperidine (Precursor) precursor_step3->precursor_end radiolabeling_reaction O-[¹¹C]Methylation precursor_end->radiolabeling_reaction c11_production [¹¹C]CO₂ Production (Cyclotron) c11_methylation_agent [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis c11_production->c11_methylation_agent c11_methylation_agent->radiolabeling_reaction hplc_purification Semi-preparative HPLC radiolabeling_reaction->hplc_purification formulation Formulation in physiologically compatible solution hplc_purification->formulation qc_analysis Quality Control (Analytical HPLC, TLC) formulation->qc_analysis final_product [¹¹C]this compound (Final Product) qc_analysis->final_product

Caption: Workflow for the synthesis of [¹¹C]this compound.

Part 1: Synthesis of the Precursor: 4-(4-hydroxybenzyl)piperidine

The synthesis of the phenolic precursor is a critical first step. A plausible synthetic route is outlined below, based on established chemical principles for the synthesis of similar piperidine derivatives.[7][8][9]

Materials and Reagents
  • 4-Piperidone hydrochloride hydrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Toluene

  • Magnesium turnings

  • 4-Methoxybenzyl bromide

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Protocol

Step 1: Synthesis of N-Boc-4-piperidone [10][11][12]

  • To a solution of 4-piperidone hydrochloride hydrate in methanol, add potassium carbonate.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-Boc-4-piperidone.

Step 2: Synthesis of N-Boc-4-(4-methoxybenzyl)-4-hydroxypiperidine

  • Prepare a Grignard reagent by reacting magnesium turnings with 4-methoxybenzyl bromide in dry diethyl ether or THF under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add a solution of N-Boc-4-piperidone in dry diethyl ether or THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-Boc-4-(4-methoxybenzyl)-4-hydroxypiperidine, can be purified by column chromatography.

Step 3: Reduction and Demethylation to 4-(4-hydroxybenzyl)piperidine

  • The hydroxyl group in N-Boc-4-(4-methoxybenzyl)-4-hydroxypiperidine can be removed via a reduction step, for instance, through catalytic hydrogenation.

  • Subsequently, the methoxy group is demethylated to the corresponding phenol. Treat the N-Boc protected intermediate with boron tribromide (BBr₃) in dichloromethane (DCM) at a low temperature (e.g., -78 °C to 0 °C).

  • After the reaction is complete, quench with methanol and neutralize with a saturated solution of sodium bicarbonate.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final precursor, 4-(4-hydroxybenzyl)piperidine.

  • Purify the final precursor by column chromatography or recrystallization.

Part 2: Radiolabeling with Carbon-11

The radiolabeling step involves the O-methylation of the phenolic precursor with a [¹¹C]methylating agent.

Production of [¹¹C]Methylating Agent

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[13] The [¹¹C]CO₂ is then converted to a reactive [¹¹C]methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), using an automated synthesis module. [¹¹C]CH₃OTf is often preferred due to its higher reactivity.[6]

Radiolabeling Protocol

Materials and Reagents

  • 4-(4-hydroxybenzyl)piperidine (precursor)

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium hydroxide (KOH), or Tetrabutylammonium hydroxide (TBAOH))

  • Automated radiochemistry synthesis module

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol

  • Dissolve a small amount (typically 1-2 mg) of the precursor, 4-(4-hydroxybenzyl)piperidine, in the chosen anhydrous solvent (e.g., 200-300 µL of DMF or CH₃CN) in a reaction vessel within the automated synthesis module.

  • Add the base to the precursor solution. The choice and amount of base should be optimized for the specific precursor. For phenolic precursors, a strong base like NaH or a milder base like TBAOH can be effective.[6]

  • Trap the incoming [¹¹C]CH₃I or bubble the [¹¹C]CH₃OTf through the reaction mixture.

  • Heat the reaction vessel to an optimized temperature, typically between 80-120 °C, for a short duration (e.g., 3-5 minutes).[6]

  • After the reaction time, quench the reaction by adding a suitable quenching agent, often the initial mobile phase for the HPLC purification.

Part 3: Purification of [¹¹C]this compound

Purification of the radiolabeled product is essential to remove unreacted precursor, byproducts, and the [¹¹C]methylating agent. This is typically achieved using semi-preparative HPLC.

HPLC Purification Protocol

Table 1: Suggested HPLC Purification Parameters

ParameterSuggested Value
Column C18 reverse-phase (e.g., 10 µm, 250 x 10 mm)
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) or Ammonium formate buffer
Gradient Isocratic or a shallow gradient (e.g., 30-50% Acetonitrile over 15 min)
Flow Rate 4-6 mL/min
Detection UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector
  • Inject the crude reaction mixture onto the semi-preparative HPLC system.

  • Monitor the elution profile using both UV and radioactivity detectors.

  • Collect the fraction corresponding to the radioactive product peak. The retention time of the product will be different from the more polar precursor.

  • The collected fraction is then typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use. This is often done by trapping the HPLC fraction on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol, followed by dilution with saline.

Part 4: Quality Control

Rigorous quality control is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical before administration.[14]

Analytical HPLC

An analytical HPLC system is used to determine the radiochemical and chemical purity of the final product.

Table 2: Suggested Analytical HPLC Parameters

ParameterSuggested Value
Column C18 reverse-phase (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase Acetonitrile/Water with 0.1% TFA or Ammonium formate buffer
Gradient Isocratic or a gradient optimized for separation of product and impurities
Flow Rate 1 mL/min
Detection UV and a radioactivity detector
  • Radiochemical Purity: Determined by integrating the area of the product peak in the radioactivity chromatogram and expressing it as a percentage of the total radioactivity injected. The acceptance criterion is typically >95%.

  • Chemical Purity: Assessed from the UV chromatogram to ensure that no significant chemical impurities are co-eluting with the radiolabeled product.

Thin-Layer Chromatography (TLC)

TLC provides a rapid method for assessing radiochemical purity.[15][16][17]

Table 3: Suggested TLC Parameters

ParameterSuggested Value
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of organic solvents, e.g., Dichloromethane/Methanol (9:1) or Ethyl acetate/Hexane (1:1) with a small amount of triethylamine
Detection Radio-TLC scanner
  • The Rf (retention factor) of the product should be different from that of potential radioactive impurities.

Specific Activity

Specific activity is a critical parameter for receptor imaging studies, defined as the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol).[18][19][20] It is determined by relating the amount of radioactivity in the final product to the mass of the compound, which is quantified from a standard curve generated using the non-radioactive standard on the analytical HPLC system.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of [¹¹C]this compound. The outlined procedures for precursor synthesis, radiolabeling, purification, and quality control are based on established and reliable methods in radiopharmaceutical chemistry. Adherence to these protocols, with appropriate optimization for local laboratory conditions, will enable the reproducible production of this novel PET tracer for preclinical and clinical research.

References

Application Notes and Protocols: Characterizing 4-(4-Ethyl-benzyl)-piperidine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous ligands targeting a wide array of proteins, including receptors, transporters, and enzymes.[1][2] 4-(4-Ethyl-benzyl)-piperidine is a commercially available but biologically uncharacterized analogue within this class. Its structural similarity to known bioactive molecules suggests it holds potential as a valuable chemical probe. However, the absence of published data necessitates a systematic approach to identify its biological target(s) and validate its utility for research.

This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of this compound. We hypothesize, based on extensive structure-activity relationship (SAR) data from related compounds, that the Sigma-1 Receptor (σ1R) is a probable high-affinity target.[3][4][5] Therefore, we present a detailed protocol for a competitive radioligand binding assay as the foundational experiment to determine its binding affinity for σ1R. This guide is structured not as a report of established facts, but as a roadmap for discovery, providing the scientific rationale and step-by-step methodologies required to validate a novel compound as a selective chemical probe.

Introduction: The Rationale for Investigation

The piperidine ring is a ubiquitous feature in pharmaceuticals and research chemicals, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation for molecular recognition.[2] Specifically, the N-benzylpiperidine and 4-benzylpiperidine cores are found in potent ligands for monoamine transporters, acetylcholinesterase (AChE), NMDA receptors, histamine H3 receptors, and, notably, sigma receptors.[6][7][8][9]

The Sigma-1 Receptor (σ1R) is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[10] It does not function as a classical G-protein coupled receptor or ion channel but instead modulates the function of "client" proteins, including ion channels and other receptors, in response to cellular stress or ligand binding.[10] This positions σ1R as a critical node in cellular signaling, implicated in neuroprotection, cancer biology, and psychiatric disorders, making it a high-value target for therapeutic and research purposes.[11]

Given that the piperidine moiety is a critical structural element for high-affinity σ1R ligands, we propose the characterization of this compound as a novel probe for this target.[3][5] The ethyl group on the benzyl ring represents a subtle modification from the parent 4-benzylpiperidine structure, which could fine-tune binding affinity and selectivity.

Hypothesized Mechanism of Action

We hypothesize that this compound will act as a ligand for the σ1R. Upon binding, it may either stabilize or disrupt the receptor's interaction with its client proteins, such as the IP3 receptor, thereby modulating intracellular calcium signaling and other downstream pathways. The initial step in verifying this hypothesis is to confirm direct, high-affinity binding to the receptor.

sigma1_pathway Hypothesized Signaling Role of a σ1R Ligand cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP (Chaperone) Sigma1_inactive σ1R (Inactive) Sigma1_inactive->BiP Bound/Stabilized Sigma1_active σ1R (Active) Sigma1_inactive->Sigma1_active Dissociates from BiP IP3R IP3 Receptor (Ca²⁺ Channel) Ca_release Ca²⁺ Release from ER IP3R->Ca_release Gates Mito_Ca Mitochondrial Ca²⁺ Uptake Probe This compound (Hypothetical Ligand) Probe->Sigma1_inactive Binding Sigma1_active->IP3R Modulates Ca_release->Mito_Ca Uptake Downstream Modulation of Downstream Signaling (e.g., Neuroprotection) Ca_release->Downstream Initiates Cell_Stress Cellular Stress (e.g., Oxidative) Cell_Stress->Sigma1_inactive Stimulus

Figure 1: Hypothesized role of this compound as a ligand for the Sigma-1 Receptor (σ1R) at the ER-mitochondria interface.

A Roadmap for Chemical Probe Characterization

Validating a novel compound as a chemical probe is a multi-step process that moves from initial target identification to functional validation in a cellular context.[12] This workflow ensures that the probe is potent, selective, and suitable for addressing specific biological questions.

probe_characterization_workflow cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Suitability (Optional) A1 Hypothesis Generation (Structure-Based) A2 Primary Screening: Radioligand Binding Assay (Determine Affinity: Ki) A1->A2 Guides B1 Screen Against Related Targets (e.g., σ2R, DAT, NET, SERT, H3R) A2->B1 Proceed if Ki < 100 nM B2 Broad Profiling Panel (e.g., Eurofins SafetyScreen) B1->B2 Tiered Approach C1 Confirm Target Engagement in Cells (e.g., CETSA, DARTS) B2->C1 Proceed if >30-fold Selective C2 Cell-Based Functional Assay (e.g., Ca²⁺ Flux, Reporter Gene) C1->C2 C3 Confirm On-Target Effect (Use Knockout/Knockdown Cells) C2->C3 Validate D1 Pharmacokinetic (PK) Studies (Exposure, Half-life) C3->D1 Proceed to Animal Models D2 Pharmacodynamic (PD) Studies (Target Engagement Biomarker) D1->D2

Figure 2: Experimental workflow for the characterization of a novel chemical probe.

Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol details the methodology to determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for the human σ1R using a competitive radioligand binding assay.[10][13]

Principle

This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand ([³H]-(+)-pentazocine), which has a known high affinity and selectivity for the σ1R, for binding to the receptor in a membrane preparation.[13] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and this value is then used to calculate the Ki using the Cheng-Prusoff equation.[10] This provides a quantitative measure of the probe's affinity for the target.

Materials and Reagents
Reagent/MaterialSupplierNotes
This compounde.g., Sigma-AldrichTest Compound
[³H]-(+)-pentazocinee.g., PerkinElmerRadioligand (~40-50 Ci/mmol)
Haloperidole.g., Sigma-AldrichNon-specific binding control
(+)-Pentazocinee.g., Sigma-AldrichReference compound
Human σ1R MembranesCommercially available or prepared from HEK293 cells overexpressing h-σ1RSource of receptor
Tris-HCl Buffer (50 mM, pH 8.0)In-house preparationAssay Buffer
96-well filter plates (GF/B)e.g., MilliporeFor separating bound/unbound ligand
Scintillation Cocktaile.g., PerkinElmerFor radioactivity detection
Liquid Scintillation CounterStandard lab equipment
Multi-channel pipettes, etc.Standard lab equipment
Step-by-Step Methodology

1. Preparation of Solutions:

  • Rationale: Accurate concentrations are critical for reliable IC50 determination. Stock solutions in 100% DMSO are used for solubility, with subsequent dilutions in assay buffer to minimize solvent effects in the final assay.

  • a. Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • b. Prepare a 10 mM stock solution of Haloperidol in 100% DMSO.

  • c. Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM final assay concentration). A 10-point, 1:3 or 1:10 dilution series is typical.

2. Assay Plate Setup (Final Volume = 200 µL):

  • Rationale: The assay is performed in triplicate in a 96-well format to ensure reproducibility and includes three key conditions: Total Binding (maximum radioligand signal), Non-Specific Binding (signal in the presence of a saturating concentration of an unlabeled ligand), and Competition (signal at various concentrations of the test compound).

  • a. Total Binding Wells (n=3): Add 100 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine (final concentration ~1-2 nM) + 50 µL Membrane Preparation.

  • b. Non-Specific Binding (NSB) Wells (n=3): Add 50 µL Haloperidol (final concentration 10 µM) + 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 50 µL Membrane Preparation.

  • c. Test Compound Wells (n=3 per concentration): Add 50 µL of each this compound dilution + 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 50 µL Membrane Preparation.

  • d. Reference Compound Wells (n=3 per concentration): It is good practice to run a parallel curve with a known reference compound like (+)-Pentazocine to validate the assay performance.

3. Incubation:

  • Rationale: Incubation at 37°C allows the binding reaction to reach equilibrium. A 90-minute incubation is standard for [³H]-(+)-pentazocine with σ1R.[13]

  • a. Seal the plate and incubate for 90 minutes at 37°C in a shaking water bath.

4. Harvesting and Washing:

  • Rationale: Rapid filtration through a glass fiber filter separates the membrane-bound radioligand from the unbound radioligand in the solution. The subsequent washes with ice-cold buffer are crucial to remove any residual unbound radioligand without causing significant dissociation of the bound ligand.

  • a. Terminate the incubation by rapid filtration through the 96-well GF/B filter plate using a cell harvester.

  • b. Immediately wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer per well.

5. Scintillation Counting:

  • Rationale: The amount of radioactivity trapped on each filter, which is proportional to the amount of bound radioligand, is quantified by liquid scintillation counting.

  • a. Dry the filter plate completely.

  • b. Add 50 µL of scintillation cocktail to each well.

  • c. Seal the plate and allow it to equilibrate for at least 2 hours in the dark.

  • d. Count the radioactivity in a microplate-compatible scintillation counter (counts per minute, CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM). This represents the signal that is specifically due to radioligand binding to the σ1R.

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.

    • Plot the % Specific Binding versus the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value.

  • Calculate Ki:

    • Rationale: The IC50 is dependent on the concentration of the radioligand used. The Ki (inhibition constant) is a true measure of affinity, independent of assay conditions. The Cheng-Prusoff equation corrects for the competitive interaction with the radioligand.[10]

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of [³H]-(+)-pentazocine used in the assay.

      • Kd = Dissociation constant of [³H]-(+)-pentazocine for σ1R (this should be determined experimentally via a saturation binding experiment or taken from literature if the membrane source is the same; typically ~1-5 nM).

Next Steps and Further Validation

A potent and selective chemical probe should ideally have a Ki < 100 nM and at least a 30-fold selectivity over other related targets.[12] If this compound demonstrates high affinity for σ1R, the subsequent steps outlined in the workflow (Figure 2) should be pursued:

  • Selectivity Profiling: Test the compound in binding assays for σ2R and other potential targets of the 4-benzylpiperidine scaffold (e.g., monoamine transporters).

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to σ1R in intact cells.[12]

  • Functional Assays: Investigate the functional consequences of binding, such as modulation of calcium signaling in a cell-based assay, to determine if the compound acts as an agonist or antagonist.[14]

By following this systematic validation process, researchers can confidently establish whether this compound is a suitable chemical probe for studying the biology of the Sigma-1 receptor.

References

Application Notes & Protocols: Formulation of 4-(4-Ethyl-benzyl)-piperidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the formulation of 4-(4-Ethyl-benzyl)-piperidine, a representative benzylpiperidine derivative, for in vivo research applications. Due to the limited publicly available data on this specific molecule, this guide is built upon established principles for formulating poorly water-soluble, basic compounds. It covers pre-formulation characterization, strategic vehicle selection for various administration routes, detailed step-by-step protocols, and essential quality control measures to ensure formulation integrity and reproducibility of experimental results.

Introduction: The Formulation Challenge

Successful in vivo evaluation of novel chemical entities like this compound is critically dependent on the development of an appropriate delivery vehicle.[1][2] The formulation must ensure that the compound reaches the target site of action at a sufficient concentration to elicit a pharmacological response, while minimizing any confounding effects from the excipients themselves.[3][4]

Many drug candidates, particularly those containing lipophilic moieties and ionizable groups, exhibit poor aqueous solubility, posing a significant hurdle for formulation scientists.[1][5][6] this compound, based on its structure, is predicted to be a lipophilic and basic compound, suggesting it will be poorly soluble in simple aqueous vehicles. This necessitates a systematic approach to formulation development, starting with a thorough understanding of the compound's physicochemical properties.[7][8]

Pre-formulation Assessment: Characterizing the Molecule

A critical first step in any formulation development program is the physicochemical characterization of the active pharmaceutical ingredient (API).[8] While specific experimental data for this compound is not widely published, we can infer its likely properties based on its chemical structure and data from analogous compounds.

Predicted Physicochemical Properties of this compound:

  • Chemical Structure: The molecule consists of a piperidine ring, which is a saturated heterocycle, substituted with a 4-ethylbenzyl group.

  • Solubility: The presence of the ethylbenzyl group, a non-polar hydrocarbon moiety, suggests the compound is lipophilic and will have low aqueous solubility.[9][10][11] It is expected to be more soluble in organic solvents and oils.[9][11]

  • Basicity (pKa): The nitrogen atom within the piperidine ring has a lone pair of electrons, making it a base. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[12][13] This indicates that this compound will be a weak base and can form salts with acids. At physiological pH (~7.4), it will be predominantly in its ionized (protonated) form.

  • Physical State: Similar benzylpiperidine compounds are often liquids or low-melting solids at room temperature.[14]

A logical workflow for pre-formulation assessment is crucial for selecting an appropriate development path.

G cluster_0 Pre-formulation Workflow A API Sourcing & Characterization B Determine pKa (Potentiometric Titration) A->B Initial Analysis C Determine LogP/LogD (Shake-flask or HPLC) A->C Initial Analysis D Aqueous Solubility (pH-solubility profile) A->D Initial Analysis F Decision: Formulation Strategy B->F Data Integration C->F Data Integration E Solubility in Co-solvents & Vehicles D->E Informs Vehicle Screening E->F Data Integration

Caption: Pre-formulation characterization workflow.

Formulation Strategies for Different Routes of Administration

The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound.[15] For preclinical studies, oral (PO), intravenous (IV), and intraperitoneal (IP) are common routes.

Vehicle Selection Principles

For poorly soluble, basic compounds like this compound, several strategies can be employed:[16]

  • pH Adjustment: For basic compounds, lowering the pH of an aqueous vehicle will increase the proportion of the more soluble, ionized form. However, for IV administration, the pH must be kept within a physiologically tolerable range (typically pH 4-8) to avoid irritation.[17][18]

  • Co-solvents: Water-miscible organic solvents can be used to increase solubility.[19] Common examples include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[3][20] Their use, especially for IV routes, must be carefully managed due to potential toxicity.[3][20]

  • Surfactants/Solubilizers: Surfactants like Tween® 80 (Polysorbate 80) or Solutol® HS 15 can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in aqueous media.[19][21]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic drugs, thereby enhancing aqueous solubility.[21]

  • Lipid-Based Vehicles: For oral administration, dissolving the compound in oils (e.g., corn oil, sesame oil) or in self-emulsifying drug delivery systems (SEDDS) can improve absorption.[22][23]

  • Suspensions: If the compound cannot be fully solubilized, it can be administered as a suspension. This involves reducing the particle size of the API (micronization) and suspending it in an aqueous vehicle with the aid of suspending and wetting agents (e.g., carboxymethylcellulose, Tween® 80).[19][24]

Recommended Vehicle Compositions

The following table provides starting point formulations for different routes. Note: These are general recommendations and must be optimized and validated for the specific compound and study design. The simplest formulation that provides the desired exposure should always be prioritized.

Route of Admin. Formulation Type Vehicle Composition (Example) Key Considerations
Oral (PO) Aqueous Suspension0.5% - 1.0% (w/v) Na-Carboxymethylcellulose (Na-CMC) + 0.1% (v/v) Tween® 80 in Purified WaterSimple, common for toxicology studies. Ensure uniform suspension before dosing.[25]
Oral (PO) Solution / Co-solvent20% PEG 400, 10% Propylene Glycol in WaterCan achieve higher concentrations than suspensions. Assess tolerability in the chosen animal model.[26]
Intraperitoneal (IP) Co-solvent / Surfactant10% Solutol® HS 15 in Saline or 5% DMSO, 40% PEG 400 in SalineMust be sterile-filtered. Volume is limited. Potential for local irritation.[25]
Intravenous (IV) Solubilized Solution5-10% Solutol® HS 15 in 5% Dextrose (D5W) or 10% HP-β-CD in SalineMust be sterile, pyrogen-free, and isotonic. [27] Check for precipitation upon dilution with blood. Requires careful characterization.

Detailed Formulation Protocols

Safety Precaution: Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the API and organic solvents.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for administering an insoluble compound as a homogenous suspension via oral gavage.

Materials:

  • This compound (API)

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity)

  • Tween® 80

  • Purified Water

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Volumetric Flasks

  • Analytical Balance

Procedure:

  • Prepare the Vehicle:

    • To a beaker containing ~80% of the final required volume of Purified Water, slowly add Na-CMC powder while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved (this may take 30-60 minutes).

    • Add Tween® 80 to a final concentration of 0.1% (v/v) and mix until homogenous.

    • QS (add quantity sufficient) to the final volume with Purified Water and mix well.

  • Prepare the Suspension:

    • Accurately weigh the required amount of API.

    • Place the API powder in a mortar.

    • Add a small volume of the prepared vehicle to the mortar to form a smooth, uniform paste. This step, known as levigation, is critical for ensuring good dispersion.

    • Gradually add the remaining vehicle to the paste in the mortar with continuous mixing.

    • Transfer the contents to a final container (e.g., a beaker or bottle) and place it on a magnetic stirrer.

    • Stir for at least 30 minutes to ensure homogeneity.

  • Final Product: The final product should be a uniform, milky suspension. It must be stirred continuously, even during dosing, to prevent settling.

Protocol 2: Preparation of a Solubilized Formulation for IV/IP Injection (5 mg/mL)

This protocol uses a combination of co-solvents and surfactants to achieve a clear solution suitable for parenteral administration. Aseptic technique or terminal sterile filtration is mandatory.

Materials:

  • This compound (API)

  • Dimethyl Sulfoxide (DMSO, sterile injectable grade)

  • PEG 400 (sterile injectable grade)

  • Tween® 80 (sterile injectable grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Weigh API: Accurately weigh the required amount of API into a sterile vial.

  • Initial Solubilization: Add DMSO to the vial (e.g., to 5% of the final volume). Vortex or sonicate gently until the API is completely dissolved. A clear solution must be obtained.

  • Add Co-solvents: Sequentially add PEG 400 and Tween® 80, mixing thoroughly after each addition. A common starting ratio is 5% DMSO, 40% PEG 400, 5% Tween 80.

  • Final Dilution: Slowly add sterile saline while vortexing to bring the formulation to the final volume. Observe carefully for any signs of precipitation. If the solution remains clear, the formulation is successful.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step removes any potential microbial contamination.

G cluster_1 Parenteral Formulation Protocol A Weigh API into Sterile Vial B Add DMSO, Vortex to Dissolve A->B Step 1 C Add PEG 400 & Tween 80, Mix Well B->C Step 2 D Slowly add Saline to Final Volume C->D Step 3 E Observe for Precipitation D->E Step 4 E->B If Precipitates, Re-evaluate Vehicle F Sterile Filter (0.22 µm) into Final Vial E->F If Clear G QC Checks (Visual, pH) F->G Final Step

Caption: Workflow for preparing a parenteral solution.

Quality Control and Stability

Extemporaneously prepared formulations for preclinical studies require quality control to ensure consistency and safety.[28] Stability is also a critical concern, and formulations should ideally be prepared fresh before each use.[15][29]

Essential QC Checks:

  • Appearance: Visually inspect the formulation for clarity (solutions) or uniformity (suspensions), and check for any particulate matter or color change.

  • pH Measurement: For aqueous formulations, especially for IV administration, the pH should be measured and confirmed to be within a physiologically acceptable range.

  • Concentration Verification (Optional but Recommended): For pivotal studies, the concentration of the API in the final formulation can be verified using an appropriate analytical method like HPLC-UV.

  • Stability: A short-term stability assessment can be performed by storing an aliquot of the formulation under the intended storage conditions (e.g., room temperature, 4°C) and re-evaluating its appearance and pH at set time points (e.g., 4, 8, 24 hours).

Conclusion

The successful in vivo assessment of this compound hinges on a rational and systematic approach to formulation development. By understanding the compound's inferred physicochemical properties—namely its lipophilicity and basicity—researchers can select from a range of established strategies to create suitable vehicles for oral and parenteral administration. The protocols provided herein offer a robust starting point. However, it is imperative that each formulation is tailored to the specific dose requirement and animal model, and subjected to rigorous quality control to ensure the generation of reliable and reproducible preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Ethyl-benzyl)-piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile piperidine building block. The inherent basicity of the piperidine nitrogen and the nonpolar nature of the ethylbenzyl group present a unique set of purification challenges. This document provides in-depth, field-proven troubleshooting guides and FAQs to help you achieve the desired purity for your downstream applications.

Section 1: FAQs - Understanding Common Impurities and Initial Assessment

This section addresses the most frequent initial queries encountered after the synthesis of this compound.

Question 1: What are the most common types of impurities I should expect in my crude product?

Answer: The impurity profile of this compound is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed. Understanding these can help in designing an effective purification strategy.

Table 1: Common Potential Impurities in this compound Synthesis

Impurity Class Specific Examples Origin / Rationale Recommended Initial Action
Unreacted Starting Materials 4-Ethylbenzyl chloride/bromide, 4-piperidone derivatives, 4-benzylpyridine Incomplete reaction conversion. These are often more polar or have different acid/base properties than the product. Acid-base extraction
Reaction By-products N-benzylated piperidine, over-alkylated products, tetrahydropyridine intermediates[1][2] Side reactions or incomplete reduction/hydrogenation steps. For example, if benzyl chloride is used in excess during N-alkylation, it can react with the product to form a quaternary salt.[2] Column Chromatography, Crystallization
Positional Isomers 2-(4-Ethylbenzyl)piperidine, 3-(4-Ethylbenzyl)piperidine Lack of regioselectivity in the C-C bond-forming step. These isomers often have very similar polarities, making them difficult to separate. High-performance column chromatography, Preparative HPLC

| Solvent & Reagent Residues | Triethylamine, THF, Toluene, inorganic salts | Remnants from the reaction and initial workup. | Aqueous workup, vacuum evaporation |

Question 2: My reaction seems complete by TLC, but the crude product is a discolored oil instead of a solid. What is the best first step?

Answer: An oily or discolored crude product, even with a promising TLC result, often indicates the presence of non-polar organic impurities or residual acidic/basic reagents. A primary acid-base extraction is the most robust initial purification step. Because this compound is a basic amine, it can be selectively separated from neutral or acidic impurities. This technique exploits the change in solubility of the amine upon protonation.

Rationale: By washing the crude organic solution with an acid (e.g., 1M HCl), the basic piperidine nitrogen is protonated, forming a water-soluble hydrochloride salt. This salt partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the piperidine, regenerating the water-insoluble free base, which can be extracted back into a fresh organic solvent.[1][3][4]

Question 3: How can I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantifying the purity of non-volatile organic compounds. It can effectively separate the main product from closely related impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can help identify impurities if they are present in significant amounts (>1-5%).

Section 2: Troubleshooting Guide for Core Purification Techniques

This section provides detailed protocols and solutions for common issues encountered during purification.

Workflow: General Purification Strategy

G cluster_purif crude Crude Reaction Mixture workup Initial Workup (Quench, Aqueous Wash) crude->workup extraction Acid-Base Extraction (Removes neutral/acidic impurities) workup->extraction primary_purif Primary Purification extraction->primary_purif chrom Column Chromatography (Removes polar impurities, isomers) primary_purif->chrom If oily or complex mixture cryst Crystallization / Salt Formation (High purity solid) primary_purif->cryst If solid or can form salt analysis Purity & Identity Confirmation (HPLC, NMR, GC-MS) chrom->analysis cryst->analysis final Pure this compound analysis->final

Caption: General purification workflow for this compound.

Acid-Base Extraction Protocol & Troubleshooting

Problem: I have low recovery after performing an acid-base extraction.

Solutions:

  • Incomplete Protonation/Deprotonation: Ensure the pH is correct at each stage. Use pH paper to verify that the aqueous layer is acidic (pH < 2) during the acid wash and strongly basic (pH > 12) before back-extraction.

  • Insufficient Extraction: Use multiple, smaller-volume extractions rather than a single large-volume one. Three separate extractions are standard practice to ensure complete transfer between phases.

  • Emulsion Formation: If an emulsion forms at the interface, it can trap your product. To break it, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.

    • Expert Tip: The product is now in the aqueous phase as a hydrochloride salt. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is > 12. A white precipitate or oil (the free base) may form.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Principle of Acid-Base Extraction

G cluster_acid Step 1: Add Aqueous Acid (HCl) cluster_base Step 2: Basify Aqueous Phase (NaOH) & Add Organic Solvent start Crude Mixture in Organic Solvent Product (R₃N) + Neutral Impurities acid_org Organic Phase Neutral Impurities acid_aq Aqueous Phase Protonated Product (R₃NH⁺Cl⁻) start:f1->acid_aq:f1 Product moves to aqueous phase base_org Organic Phase Purified Product (R₃N) acid_aq:f1->base_org:f1 Product moves back to organic phase base_aq Aqueous Phase Salts (NaCl, H₂O)

Caption: Logic diagram of purification by acid-base extraction.

Column Chromatography Troubleshooting

Problem: My product co-elutes with an unknown impurity on the silica column.

Solutions:

  • Optimize the Mobile Phase: If impurities are running too close to your product, you need to increase the separation (ΔRf).

    • Decrease Polarity: If the Rf of your product is high (> 0.4), decrease the amount of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%). This will cause all compounds to move more slowly, often improving separation.

    • Change Solvent System: Sometimes, a different solvent system provides better selectivity. Consider switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic amine on the acidic silica gel.

  • Use a Gradient: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.

Experimental Protocol: Flash Column Chromatography

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel or Celite and evaporate the solvent to create a free-flowing powder.[7]

    • Rationale: Dry loading prevents solvent from dissolving the top of the column, leading to better band sharpness and improved separation compared to wet loading.[7]

  • Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with low polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Crystallization and Salt Formation

Problem: My purified product is an oil and refuses to crystallize.

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

  • Form the Hydrochloride Salt: The free base of this compound may be an oil or a low-melting solid. Converting it to its hydrochloride salt often yields a stable, highly crystalline solid that is much easier to handle and purify.[1]

Experimental Protocol: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any surface impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent mixture, such as ethanol/ethyl acetate or methanol/ether.[8] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 3: Standard Protocol for HPLC Purity Analysis

Ensuring the final purity of your product is critical. The following is a robust, general-purpose RP-HPLC method suitable for this compound and similar compounds.[5]

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of a reference standard and dissolve it in 10 mL of diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of your purified product and dissolve it in 10 mL of diluent.

    • Diluent: A 50:50 mixture of acetonitrile and water is a suitable diluent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 20-30 minutes, or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Conditions

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=['4-(4-Ethyl-benzyl)-piperidine physicochemical properties', 'solubility of piperidine derivatives in aqueous solutions', 'predicting solubility of small molecules using logP', 'DMSO stock solution preparation for biological assays', 'DMSO concentration limits for in vitro assays', 'cyclodextrin inclusion complexes for drug delivery', 'troubleshooting compound precipitation in cell culture media', 'using surfactants to increase solubility in biochemical assays', 'impact of pH on the solubility of basic compounds', 'best practices for solubilizing hydrophobic compounds for high-throughput screening']))

print(google_search.search(queries=["experimental protocols for determining compound solubility", "kinetic vs thermodynamic solubility assays", "shake-flask method for solubility determination protocol", "nephelometry for measuring compound precipitation", "protocol for using phase solubility diagrams with cyclodextrins", "critical micelle concentration determination methods", "assay interference by DMSO and other co-solvents", "effects of surfactants on cell viability and membrane integrity", "guide to selecting solubilizing excipients for in vitro assays", "formulation development for poorly soluble drug candidates"]))

print(google_search.search(queries=["this compound safety data sheet", "handling and storage of piperidine compounds", "chemical compatibility of DMSO with common lab plastics", "preparation and storage of cyclodextrin solutions", "stability of surfactant solutions in biological buffers", "troubleshooting guide for inconsistent results in biological assays due to poor solubility", "case studies of solubilizing challenging compounds for drug discovery", "review of solubilization techniques for preclinical studies", "impact of compound aggregation on bioassay results", "guidelines for vehicle control experiments in in vitro toxicology"]))

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues associated with this compound and other hydrophobic small molecules in biological assays. The following sections offer in-depth technical advice, step-by-step protocols, and a framework for making informed decisions to ensure the reliability and accuracy of your experimental data.

Introduction: The Challenge of Poor Aqueous Solubility

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out" or "precipitation upon dilution," is a common issue when working with hydrophobic compounds.[4][5] It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has very low solubility in the aqueous buffer. When you dilute the stock solution, the percentage of the organic solvent drops dramatically, and the aqueous environment can no longer keep the compound dissolved.[4]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound. It's possible you are exceeding its maximum aqueous solubility.[5]

  • Optimize the Dilution Protocol: The way you mix your solutions matters. Instead of adding a small volume of stock to a large volume of buffer at once, try a serial dilution. Also, add the stock solution dropwise to the buffer while vigorously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can initiate precipitation.[6]

  • Adjust the Final DMSO Concentration: While needing to be kept low to avoid cellular toxicity (typically below 0.5%), a slightly higher final DMSO concentration (e.g., 0.1% vs. 0.01%) might be sufficient to keep your compound in solution.[6][7] Always run a vehicle control with the same final DMSO concentration to check for any effects on your assay.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A2: The tolerance to DMSO is highly dependent on the cell line and the duration of exposure. For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%.[4][7] Concentrations as low as ≥0.5% have been shown to be cytotoxic in some cell-based setups.[7] It is crucial to perform a vehicle control experiment where you treat your cells with the same concentration of DMSO that is present in your experimental wells. This will allow you to distinguish the effects of the compound from the effects of the solvent.[7] Some studies have shown that DMSO can induce apoptosis or other cellular changes, so minimizing its concentration is always best practice.[7]

Q3: I don't see any visible precipitate, but my results are inconsistent. Could solubility still be the problem?

A3: Yes, absolutely. Even without visible precipitation, the compound may be forming microscopic aggregates or existing in a supersaturated, unstable state.[4] These aggregates can lead to significant variability in the effective concentration of the free compound in solution, resulting in inconsistent and unreliable data.[3] To address this, it's recommended to filter your final working solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your assay.[4]

Q4: How does the pH of my buffer affect the solubility of this compound?

A4: The pH of the buffer can have a significant impact on the solubility of ionizable compounds.[1] this compound contains a basic piperidine nitrogen. Basic compounds are generally more soluble at a pH below their pKa because they become protonated (ionized), and the charged form is more water-soluble.[4][5] If your assay can tolerate it, you might consider using a buffer with a slightly lower pH to increase the solubility of your compound. However, you must ensure the chosen pH does not affect the biological activity you are measuring.

Troubleshooting and Solubilization Workflow

When faced with solubility issues, a systematic approach is key. The following workflow can help you identify the best strategy for your specific compound and assay.

Solubility_Workflow A Start: Compound Precipitates in Assay Buffer B Step 1: Basic Optimization A->B C Lower Final Compound Concentration B->C D Optimize Dilution Technique (Vortexing, Serial Dilution) B->D E Slightly Increase Final DMSO % (within cell tolerance) B->E F Issue Resolved? C->F D->F E->F G Step 2: Advanced Solubilization F->G No O End: Proceed with Assay F->O Yes H pH Modification (for ionizable compounds) G->H I Use of Surfactants (e.g., Tween-20, Triton X-100) G->I J Use of Cyclodextrins (e.g., HP-β-CD) G->J K Issue Resolved? H->K I->K J->K L Step 3: Formulation Strategies K->L No K->O Yes M Liposomes or Nanoparticles L->M N End: Consult with Formulation Specialist M->N

Caption: A decision tree for troubleshooting compound precipitation.

Advanced Solubilization Strategies

If basic optimization steps are insufficient, you may need to employ more advanced techniques. It is critical to validate that any solubilizing agent used does not interfere with the assay itself.

Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9]

  • Common Surfactants: Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), and Triton X-100.

  • Considerations:

    • Start with concentrations well below 0.1% (w/v) and perform a dose-response curve with the surfactant alone to check for assay interference or cytotoxicity.

    • Non-ionic surfactants are generally preferred as they are less likely to denature proteins compared to ionic surfactants.[8]

    • The effectiveness of a surfactant is dependent on the specific compound and assay conditions.

SurfactantTypical Starting ConcentrationPotential Issues
Tween-20 0.01% - 0.1%Can interfere with some enzyme assays; potential for cell toxicity at higher concentrations.
Triton X-100 0.01% - 0.1%Can lyse cells at higher concentrations; may interfere with protein-protein interactions.
Pluronic F-68 0.02% - 0.2%Generally low toxicity, but can affect membrane fluidity.
Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[11][12][13]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Considerations:

    • HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.[10]

    • The stoichiometry of the drug-cyclodextrin complex can vary, and it's important to determine the optimal ratio.

    • Cyclodextrins have been shown to have minimal effects on some cell-based assays at appropriate concentrations.[14]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Accurate preparation of the initial stock solution is a critical first step.[15][16]

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining an Appropriate Vehicle Concentration

This protocol helps determine the highest concentration of a co-solvent or excipient that does not interfere with your assay.

  • Prepare a Dilution Series: Create a serial dilution of your vehicle (e.g., DMSO, or a buffer containing a surfactant or cyclodextrin) in your final assay buffer. The concentration range should span the expected final concentrations in your experiment.

  • Assay Setup: Set up your biological assay as you normally would, but instead of adding your compound, add the different concentrations of the vehicle. Include a "no vehicle" control.

  • Incubation and Measurement: Incubate the assay for the standard duration and then measure the output (e.g., cell viability, enzyme activity, reporter gene expression).

  • Data Analysis: Plot the assay signal against the vehicle concentration. The highest concentration that does not cause a significant change in the signal compared to the "no vehicle" control is your maximum tolerated vehicle concentration.

Vehicle_Control_Workflow A Start: Determine Max Vehicle Concentration B Prepare serial dilution of vehicle (e.g., DMSO) in assay buffer A->B C Add vehicle dilutions to assay (without test compound) B->C D Include a 'no vehicle' control C->D E Incubate and measure assay signal D->E F Plot assay signal vs. vehicle concentration E->F G Identify highest concentration with no significant effect on signal F->G

Caption: Workflow for a vehicle control experiment.

Concluding Remarks

Overcoming the solubility challenges of hydrophobic compounds like this compound is a critical step in ensuring the quality and reliability of your research. By systematically applying the troubleshooting strategies and protocols outlined in this guide, you can effectively address these issues and generate accurate, reproducible data. Always remember that the goal is to find the simplest method that maintains the compound in a true solution without interfering with the biological assay.

References

Technical Support Center: Synthesis of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Ethyl-benzyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and actionable troubleshooting steps needed to optimize your reaction outcomes.

Section 1: Understanding the Main Synthetic Pathways

The synthesis of this compound can be approached through several robust chemical strategies. The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile. Below is an overview of the most common routes, each with its own set of potential challenges.

cluster_0 Primary Starting Materials cluster_1 Key Synthetic Routes cluster_2 Target Molecule 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde WR Wittig Reaction + Reduction 4-Ethylbenzaldehyde->WR Piperidine Derivative Piperidine or Piperidin-4-one RA Reductive Amination Piperidine Derivative->RA 4-Ethylbenzyl Halide 4-Ethylbenzyl Halide SC Suzuki Coupling 4-Ethylbenzyl Halide->SC Piperidine Boronic Ester Piperidine Boronic Ester Piperidine Boronic Ester->SC 4-Halomethylpiperidine Ylide Ylide from 4-Halomethylpiperidine 4-Halomethylpiperidine Ylide->WR Target This compound RA->Target Direct C-N bond, then C-C bond formation or vice-versa SC->Target Direct C-C bond formation WR->Target C=C bond formation, then saturation

Caption: Overview of primary synthetic routes to this compound.

Section 2: Troubleshooting the Reductive Amination Pathway

Reductive amination is a highly effective method for preparing amines by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine.[1][2]

Scenario: Reaction of 4-ethylbenzaldehyde and piperidine followed by reduction.

FAQ 1: My reaction yield is low, and TLC/GC-MS analysis shows significant unreacted 4-ethylbenzaldehyde. What is the likely cause?

Answer: This issue typically points to one of two problems: inefficient iminium ion formation or premature decomposition/reduction of the starting aldehyde.

Causality: The mechanism proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. This ion is the species that is reduced. If dehydration is slow or the equilibrium favors the hemiaminal, the rate of product formation will be low. Furthermore, some reducing agents can directly reduce the starting aldehyde.

Troubleshooting Protocol:

  • Optimize pH: Iminium ion formation is acid-catalyzed. However, too much acid will protonate the starting piperidine, rendering it non-nucleophilic.

    • Action: Add a catalytic amount of a weak acid like acetic acid to your reaction mixture before adding the reducing agent. Aim for a pH range of 4-6.

  • Water Removal: The dehydration step produces water. Removing it can drive the equilibrium towards the iminium ion.

    • Action: If your solvent and temperature conditions allow, use a Dean-Stark trap. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction prior to reduction.

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce aldehydes, especially at non-neutral pH.

    • Action: Switch to a more selective reducing agent that preferentially reduces the iminium ion. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are the industry standards for one-pot reductive aminations.[3] They are less reactive towards aldehydes and ketones at mildly acidic pH.

Reducing AgentProsCons
H₂/Pd, PtO₂ High efficiency, clean byproduct (none)Requires specialized pressure equipment; can cause debenzylation or ring saturation under harsh conditions.
Sodium Borohydride (NaBH₄) Inexpensive, readily availableCan reduce starting aldehyde; reactivity is highly pH-dependent.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ionsHighly toxic (releases HCN gas at low pH).
Sodium Triacetoxyborohydride (STAB) Highly selective, non-toxic, reacts quicklyMore expensive, can introduce acetate impurities.
FAQ 2: I'm observing a significant amount of a higher molecular weight impurity that I suspect is a tertiary amine. How can I prevent this?

Answer: This side reaction occurs when the desired product, this compound (a secondary amine in this context if starting from piperidine), acts as a nucleophile itself and reacts with another molecule of 4-ethylbenzaldehyde.

Causality: The product amine can be more nucleophilic than the starting piperidine, leading to a competitive reaction to form a tertiary amine after a second reductive amination event.

Troubleshooting Protocol:

  • Control Stoichiometry: Ensure that the amine is not the limiting reagent.

    • Action: Use a slight excess of piperidine (1.1 to 1.5 equivalents) relative to the 4-ethylbenzaldehyde.

  • Slow Addition of Aldehyde: Maintain a low concentration of the aldehyde throughout the reaction.

    • Action: Add the 4-ethylbenzaldehyde solution dropwise to the mixture of piperidine and the reducing agent over several hours. This ensures the aldehyde reacts as soon as it is introduced, minimizing its opportunity to react with the product.

cluster_0 Troubleshooting: Low Yield in Reductive Amination Start Low Yield & Unreacted Aldehyde CheckpH Is pH 4-6? Start->CheckpH CheckWater Is water being removed? CheckpH->CheckWater Yes FixpH Adjust pH with cat. Acetic Acid CheckpH->FixpH No CheckReductant Using STAB or NaBH3CN? CheckWater->CheckReductant Yes FixWater Add Dean-Stark or Mol. Sieves CheckWater->FixWater No Result_OK Yield Improved CheckReductant->Result_OK Yes FixReductant Switch to selective reductant CheckReductant->FixReductant No FixpH->CheckpH FixWater->CheckWater FixReductant->CheckReductant

Caption: Troubleshooting flowchart for low yield in reductive amination.

Section 3: Troubleshooting the Suzuki Coupling Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp³) bonds.[4][5][6] A plausible route involves coupling a 4-ethylbenzyl halide with a piperidine-4-boronic acid pinacol ester (or vice-versa) using a palladium catalyst.

FAQ 1: My reaction is stalling, and I see a black precipitate (palladium black). What's causing my catalyst to die?

Answer: Palladium black formation indicates the agglomeration of the Pd(0) catalyst into an inactive, bulk metallic state. This is a common failure mode in cross-coupling reactions.

Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be unstable at high temperatures or low ligand concentrations. If the reductive elimination step is slow, the Pd(0) species has a longer lifetime and is more prone to decomposition.

Troubleshooting Protocol:

  • Rigorous Degassing: Oxygen is a primary culprit in catalyst decomposition.

    • Action: Before heating, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is most effective. Alternatively, sparging with argon or nitrogen for 20-30 minutes can suffice.

  • Ligand Selection & Stoichiometry: The phosphine ligand stabilizes the Pd(0) center.

    • Action: Ensure you are using an appropriate ligand (e.g., SPhos, XPhos, or RuPhos for C(sp²)-C(sp³) couplings). Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1) to provide better stabilization.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C) and monitor by TLC or LC-MS.

FAQ 2: GC-MS analysis reveals significant homocoupling of my boronic ester. How can I minimize this side product?

Answer: Homocoupling (e.g., two molecules of the piperidine-boronic ester coupling to form a bipiperidine species) is a frequent side reaction, especially with electron-rich boronic esters.

Causality: This side reaction can be promoted by oxygen or occur when the rate of transmetalation is not well-matched with the rate of oxidative addition. It can also be exacerbated by certain bases and high temperatures.

Troubleshooting Protocol:

  • Base Selection: The choice of base is critical.

    • Action: Use a milder base. While NaOH or K₂CO₃ are common, potassium phosphate (K₃PO₄) is often cited as being superior for suppressing homocoupling in challenging Suzuki reactions.[6]

  • Slow Addition of Reagents: Adding one reagent slowly can help maintain a low concentration and favor the desired cross-coupling pathway.

    • Action: If your boronic ester is prone to homocoupling, add it via syringe pump over several hours to the reaction mixture containing the palladium catalyst, ligand, base, and the 4-ethylbenzyl halide.

  • Check Boronic Ester Quality: Impurities in the boronic ester can sometimes initiate homocoupling.

    • Action: Re-purify your boronic ester by recrystallization or chromatography before use. Ensure it is stored under inert atmosphere and protected from moisture.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive) Pd0->PdBlack Decomposition (O₂, Heat) ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L₂) Trans->ArPdAr Homo Homocoupling Trans->Homo Side Reaction (O₂, Base) RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Suzuki catalytic cycle showing points of catalyst decomposition and homocoupling.

Section 4: Troubleshooting the Wittig Reaction Pathway

The Wittig reaction is a powerful method for forming alkenes from carbonyls and phosphonium ylides.[7][8][9] In this synthesis, one could react 4-ethylbenzaldehyde with an ylide generated from a 4-(halomethyl)piperidine, followed by hydrogenation of the resulting alkene.

FAQ 1: My biggest challenge is removing the triphenylphosphine oxide (TPPO) byproduct. What is the most effective method?

Answer: TPPO removal is a classic and often frustrating purification problem in Wittig chemistry. Its polarity and solubility often cause it to co-elute with products during chromatography.

Causality: TPPO is a highly polar, crystalline solid that has moderate solubility in many common organic solvents, making both chromatographic separation and simple extraction difficult.

Troubleshooting Protocol:

  • Precipitation/Crystallization: This is often the first and best approach.

    • Action 1 (Nonpolar Product): After the reaction, concentrate the crude mixture and triturate with a nonpolar solvent like hexanes or diethyl ether. TPPO is often insoluble and can be filtered off.

    • Action 2 (Polar Product): If your product is more polar, you can sometimes precipitate it from a solution containing the soluble TPPO.

  • Column Chromatography Optimization:

    • Action: If chromatography is necessary, use a less polar eluent system if possible (e.g., Hexane/EtOAc instead of DCM/MeOH). Sometimes, adding a small amount (~1%) of a polar modifier like triethylamine to the eluent can improve the separation by altering the surface interactions on the silica gel.

  • Chemical Conversion:

    • Action: A less common but effective lab-scale trick is to react the crude mixture with MgCl₂ or ZnCl₂. These salts form complexes with TPPO, which are often insoluble in organic solvents and can be filtered off.

FAQ 2: The final hydrogenation of my 4-(4-ethylbenzylidene)piperidine intermediate is very slow. How can I improve it?

Answer: The exocyclic double bond in this intermediate is tetrasubstituted, which can make it sterically hindered and slow to hydrogenate compared to less substituted alkenes.

Causality: Steric hindrance around the double bond can impede its coordination to the surface of the heterogeneous catalyst (like Pd/C).

Troubleshooting Protocol:

  • Increase Catalyst Loading:

    • Action: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10-15 mol% Pd/C).

  • Increase Hydrogen Pressure:

    • Action: Move from balloon pressure (~1 atm) to a Parr shaker or autoclave system where you can safely increase the hydrogen pressure to 50-100 psi. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Switch Catalyst: Palladium is generally effective, but other catalysts may show better performance for hindered alkenes.

    • Action: Try Platinum(IV) oxide (PtO₂, Adam's catalyst), which is often more active for hydrogenating hindered double bonds once it is reduced in situ to platinum black.

  • Solvent Choice: The solvent can affect catalyst activity.

    • Action: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for hydrogenations as they can help with proton transfer steps on the catalyst surface. If you are using an aprotic solvent like EtOAc or THF, consider switching.

References

Technical Support Center: Crystallization of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of 4-(4-Ethyl-benzyl)-piperidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered during the crystallization of this and related piperidine derivatives. This guide is structured in a practical question-and-answer format, explaining not just the how, but the critical why behind each step, ensuring a robust and reproducible process.

Physicochemical Properties of this compound

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₁₄H₂₁N[1][2]
Molecular Weight 203.32 g/mol [1][2]
Appearance Solid[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
Predicted LogP 3.11990[3]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

Troubleshooting Crystallization Issues

Q1: My this compound is "oiling out" as liquid droplets instead of forming crystals. What is happening and how can I fix it?

A1: Senior Application Scientist's Analysis

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This occurs when the supersaturation of the solution is achieved at a temperature above the melting point of your compound (or the melting point of an impure mixture).[5][6] The resulting oil is often an amorphous, supercooled liquid that tends to trap impurities, defeating the purpose of crystallization.[4][5]

Primary Causes:

  • High Solute Concentration & Rapid Cooling: The most frequent cause. If the solution is cooled too quickly, it becomes highly supersaturated, and the system may cross the miscibility gap before nucleation can occur, leading to liquid-liquid phase separation.[4]

  • Presence of Impurities: Significant impurities can dramatically depress the melting point of your compound, making it more likely to melt in the hot solvent and oil out upon cooling.[5][6]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of the solute.[7]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level upon cooling.[5][7] This ensures the saturation point is reached at a lower temperature.

  • Slow Down the Cooling Rate: This is the most critical intervention. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature by insulating it (e.g., placing it on a wooden block or in a warm water bath that cools with the flask).[5][7] Very slow cooling favors the ordered process of crystal nucleation over the disordered separation of an oil.[7]

  • Induce Nucleation (Seeding): If you have a small crystal of pure this compound, add a single "seed crystal" to the slightly cooled, clear solution. This provides a template for crystal growth to occur in an orderly fashion, bypassing the kinetic barrier for nucleation.[7][8]

  • Induce Nucleation (Scratching): If no seed crystals are available, gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[5][7]

  • Re-evaluate the Solvent System: If oiling out persists, the solvent may be unsuitable. Consider a solvent with a lower boiling point or employ a two-solvent (anti-solvent) system. Dissolve the compound in a minimum of a "good" solvent and slowly add a "poor," miscible anti-solvent at a slightly elevated temperature until turbidity appears, then allow it to cool slowly.[9]

G start Observation: 'Oiling Out' Occurs reheat 1. Re-heat to re-dissolve oil start->reheat add_solvent 2. Add 10-20% more solvent reheat->add_solvent slow_cool 3. Cool solution VERY slowly add_solvent->slow_cool observe Observe for crystal formation slow_cool->observe seed 4a. Add a seed crystal observe->seed No success Success: Crystals Form observe->success Yes seed->slow_cool scratch 4b. Scratch flask with glass rod seed->scratch No seeds available scratch->slow_cool fail Issue Persists: Re-evaluate Solvent System scratch->fail Still no crystals

Fig 1. Troubleshooting workflow for "oiling out".
Q2: I'm not getting any crystals to form, or my yield is extremely low. What should I do?

A2: Senior Application Scientist's Analysis

The failure of crystals to form or a poor yield are typically problems of solubility and nucleation. Either the solution is not sufficiently saturated (sub-saturated), or the kinetic barrier to nucleation has not been overcome.[7][10]

Primary Causes:

  • Excess Solvent: This is the most common reason for low or no yield.[5][7] If too much solvent is used, the solution may never become saturated upon cooling, and the compound will remain dissolved.[5]

  • Lack of Nucleation Sites: A perfectly clean, smooth flask and a highly pure compound can sometimes lead to a stable, supersaturated solution that is resistant to forming the initial crystal nuclei.[7]

  • Starting Material is Highly Soluble: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.

Step-by-Step Troubleshooting Protocol:

  • Confirm Saturation: If the solution is clear at room temperature, it is likely sub-saturated.

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration.[5] Allow the concentrated solution to cool slowly again.

  • Induce Nucleation: As described in A1, use a seed crystal or scratch the inner surface of the flask to provide nucleation sites.

  • Cool to Lower Temperatures: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the mother liquor.[9]

  • Check the Mother Liquor: If the yield is low, test the filtrate (mother liquor) by placing a drop on a watch glass. If a significant amount of solid appears as the solvent evaporates, it confirms that too much solvent was used. The mother liquor can be concentrated further to recover more product.[5]

  • Consider an Anti-Solvent: If the compound is too soluble in all single-solvent options, the anti-solvent crystallization method is highly effective.

G start Observation: Low or No Crystal Yield is_clear Is solution clear at room temp? start->is_clear boil_solvent 1. Boil off 15-25% of solvent is_clear->boil_solvent Yes induce 3. Induce Nucleation (Seed or Scratch) is_clear->induce No (crystals present but yield is low) slow_cool 2. Cool solution slowly boil_solvent->slow_cool slow_cool->induce ice_bath 4. Place in ice bath for >30 min induce->ice_bath check_filtrate 5. Check mother liquor for dissolved product ice_bath->check_filtrate success Improved Yield check_filtrate->success

Fig 2. Troubleshooting workflow for low or no yield.
Q3: I suspect I am getting different crystal forms (polymorphism). How can I control this?

A3: Senior Application Scientist's Analysis

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[11] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability, making control of polymorphism absolutely critical in drug development.[11][12][13]

Controlling Factors:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.

  • Temperature & Cooling Rate: Different polymorphs can be stable at different temperatures. The rate of cooling affects the kinetics of nucleation and can favor the formation of a metastable form over the most stable one.[11]

  • Supersaturation Level: The degree of supersaturation can dictate which crystal form nucleates first.

Step-by-Step Protocol for Controlling Polymorphism:

  • Characterize the Forms: First, confirm you have different polymorphs using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Infrared (IR) Spectroscopy.

  • Standardize the Crystallization Protocol: To obtain a single, consistent form, every parameter must be precisely controlled:

    • Use the exact same solvent or solvent system.

    • Dissolve the compound at a specific, recorded temperature.

    • Cool the solution at a controlled, reproducible rate.

    • Stir at a consistent speed.

  • Utilize Seeding: The most powerful method for controlling polymorphism is to seed the supersaturated solution with a crystal of the desired polymorph.[8] This directs the crystallization process to produce only that form.

    • Protocol: Prepare the supersaturated solution and cool it to a temperature where it is metastable (supersaturated but not yet nucleating spontaneously). Introduce a small amount (1-2% by weight) of seed crystals of the desired polymorph. Allow the crystals to grow slowly.

  • Solvent Screening: If you need to isolate a specific polymorph (e.g., a more stable one), perform a systematic screen of different solvents (polar, non-polar, protic, aprotic) and cooling rates to identify the conditions that favor its formation.

Q4: My crystals are discolored or appear impure. How can I improve the purity?

A4: Senior Application Scientist's Analysis

The primary goal of crystallization is purification.[14] Impurities can be incorporated into the crystal lattice through several mechanisms, including adsorption on the crystal surface, inclusion within the growing crystal, or co-precipitation.[15][16] Rapid crystal growth is a major cause of impurity trapping, as impurities do not have time to diffuse away from the growing crystal face.[5]

Primary Causes:

  • Rapid Crystallization: As mentioned, fast crystal growth traps both solvent and dissolved impurities.[5]

  • Colored Impurities: If the starting material has a colored impurity, it can become trapped in the crystals.

  • Insoluble Impurities: Particulate matter present in the crude material can be trapped within the final crystalline product.

Step-by-Step Purification Protocol:

  • Slow the Crystallization: This is the most effective way to improve purity. A slower growth rate allows for a more selective process where only the correct molecules are incorporated into the lattice, excluding impurities.[15] Follow the slow cooling procedures outlined in A1.

  • Perform a Hot Filtration: If you observe insoluble impurities in the hot, dissolved solution, you must perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization during filtration. This will remove any particulate matter.

  • Use Activated Charcoal: If the solution is colored by a soluble impurity, you can often remove it with activated charcoal.

    • Protocol: Add a very small amount of activated charcoal (a tiny spatula tip) to the hot, dissolved solution. Swirl for a few minutes. The colored impurities will adsorb to the charcoal's surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and drastically reduce the yield.[5]

  • Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold crystallization solvent.[9] This removes any residual mother liquor (which contains the impurities) from the crystal surfaces without dissolving a significant amount of the product.

References

Technical Support Center: Purification of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Ethyl-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in isolating this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when handling and purifying this compound.

Q1: My crude this compound sample is a yellow or brownish oil/solid. What causes this discoloration and how can I remove it?

A1: A yellow or brown tint in piperidine derivatives is typically due to the presence of oxidation products formed by exposure to air.[1][2] While minor discoloration may not interfere with all downstream applications, it is indicative of impurity and should be addressed for high-purity requirements.

  • Causality: The secondary amine in the piperidine ring is susceptible to oxidation. Over time, or during reaction workup, small amounts of oxidized byproducts can form, which are often colored.

  • Solution: The most effective method to remove these colored impurities is flash column chromatography. Activated carbon (charcoal) treatment followed by filtration can also be effective but may lead to some product loss on the carbon surface. For thermally stable compounds, distillation is an option, though chromatography is generally preferred for this specific molecule.[3]

  • Prevention: To prevent further oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[3]

Q2: What are the most probable impurities in my crude sample of this compound?

A2: Understanding potential impurities is critical for designing an effective purification strategy.[1] Depending on the synthetic route (e.g., reductive amination of 4-ethylbenzaldehyde with piperidine or N-alkylation of piperidine with a 4-ethylbenzyl halide), common impurities include:

  • Unreacted Starting Materials: Residual piperidine, 4-ethylbenzaldehyde, or 4-ethylbenzyl halide.

  • Byproducts: Side-reaction products, such as over-alkylated quaternary ammonium salts or products from self-condensation of the aldehyde. If the synthesis started from pyridine, residual pyridine could be present.[1]

  • Reagent-Related Impurities: Byproducts from the reducing agent (e.g., borohydride salts) or bases (e.g., triethylamine hydrochloride).[1][2]

  • Solvents and Water: Residual solvents from the reaction or workup, and water, especially after aqueous extraction steps.[1][3]

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is a powerful and cost-effective technique for purifying solid compounds.[4][5] It is most effective when the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while the impurities are either highly soluble or insoluble in the cold solvent. If your crude this compound is a solid, this is an excellent method to consider.

  • Flash Column Chromatography: This is the most versatile technique, suitable for both solid and oil products. It is particularly effective for separating compounds with different polarities. Given the basic nature of your compound, specific considerations for chromatography are necessary (see Troubleshooting Guide below).[6]

The following decision workflow can guide your choice:

G start Start: Crude Product is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (It's an oil) cryst_success Was recrystallization successful? (High purity & yield) try_cryst->cryst_success cryst_success->chromatography No end_pure Pure Product cryst_success->end_pure Yes chromatography->end_pure G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Analysis Select eluent (e.g., Hexane/EtOAc) that gives product Rf of ~0.3. Add 1% TEA to the eluent. slurry 2. Slurry Preparation Adsorb crude product onto a small amount of silica gel. tlc->slurry pack 3. Pack Column Wet pack the column with the selected eluent (+1% TEA). slurry->pack load 4. Load Sample Carefully add the prepared slurry to the top of the column. pack->load elute 5. Elute & Collect Run the column, collecting fractions. Monitor fractions by TLC. load->elute combine 6. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation. elute->combine analyze 7. Purity Analysis Confirm purity by HPLC, NMR, etc. combine->analyze

References

Technical Support Center: Optimizing the Suzuki Coupling Protocol for 4-Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzyl piperidines via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful C(sp3)-C(sp2) bond-forming reaction. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address common queries regarding the Suzuki coupling for 4-benzyl piperidines, offering insights grounded in established chemical principles.

Q1: Why is the Suzuki coupling of a piperidine-boron reagent with a benzyl halide considered a C(sp3)-C(sp2) coupling, and what are the inherent challenges?

The reaction involves the formation of a carbon-carbon bond between a tetrahedral, sp3-hybridized carbon on the piperidine ring (attached to the boron atom) and a trigonal planar, sp2-hybridized carbon of the benzyl halide's aromatic ring. This class of Suzuki couplings is generally more challenging than the more common C(sp2)-C(sp2) couplings for several reasons.[1] The key hurdle is the slower rate of transmetalation of the alkyl group from the boron to the palladium center compared to aryl or vinyl groups.[2] Additionally, a competing side reaction, β-hydride elimination, can occur if there are hydrogen atoms on the carbon atom beta to the palladium-carbon bond, although this is not a concern with 4-substituted piperidines.[1][3]

Q2: How do I choose the right palladium catalyst and ligand for my reaction?

The choice of catalyst and ligand is critical for a successful C(sp3)-C(sp2) Suzuki coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalysts often provide superior results.

  • For general applications: A robust starting point is the use of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A widely cited and effective system is PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride.[4][5][6] The large bite angle of the dppf ligand is believed to promote reductive elimination over other decomposition pathways.[5]

  • For challenging substrates: N-Heterocyclic Carbene (NHC) ligands have emerged as powerful tools. Precatalysts like Pd-PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) are commercially available, air- and moisture-stable, and show high reactivity for a broad range of substrates, including those prone to side reactions.[7][8][9][10][11]

Q3: What is the role of the base in the Suzuki coupling, and which one should I use?

The base plays multiple crucial roles in the catalytic cycle.[12][13] Its primary function is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The base also reacts with the palladium(II) halide intermediate formed after oxidative addition, preparing it for transmetalation.[12]

Commonly used bases for this transformation include:

  • Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice, often used in a biphasic solvent system with water.[7][15]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive substrates. It is often used with a small amount of water.[1]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known to accelerate the reaction, especially with challenging substrates.[6]

The choice of base can be substrate-dependent, and screening of different bases may be necessary for optimization.

Q4: Can I run the reaction under anhydrous conditions?

While many Suzuki couplings are performed in aqueous mixtures, anhydrous conditions can be advantageous, particularly for substrates with base-sensitive functional groups.[16] However, it's important to note that even when using anhydrous solvents, the presence of a small amount of water can sometimes be beneficial, especially when using bases like K₃PO₄, which can be purchased as a hydrate.[1] If strictly anhydrous conditions are required, consider using a base like potassium tert-butoxide (KOt-Bu) in a dry solvent like THF or dioxane.

II. Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and resolving issues with your Suzuki coupling reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst• Ensure your palladium catalyst is from a reliable source and has been stored properly. • Consider using a precatalyst that is more stable to air and moisture, such as Pd-PEPPSI-IPr.[7][8]
2. Insufficiently Active Boron Reagent• Use a freshly prepared or high-purity piperidine-boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines.[17] • Consider converting the boronic acid to a more stable potassium trifluoroborate salt.[6][18]
3. Inappropriate Base or Solvent• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6][19] • Ensure the chosen solvent is appropriate for the reaction temperature and solubilizes all components. Common choices include THF, dioxane, and toluene, often with water as a co-solvent.[4][6]
Significant Dehalogenation of Benzyl Halide 1. Presence of a Hydride Source• This side reaction involves the formation of a palladium-hydride species that leads to the reduction of the starting material.[17][20] • Use high-purity, dry solvents. Certain solvents like alcohols can act as hydride donors.[21] • The choice of base can influence this side reaction; consider screening alternatives.[20]
2. Sluggish Reaction Kinetics• If the desired coupling is slow, side reactions become more prevalent.[20] • Increase the reaction temperature cautiously. • Switch to a more active catalyst system (e.g., one with a more electron-rich ligand).[20]
Homocoupling of the Benzyl Halide or Boron Reagent 1. Presence of Oxygen• Homocoupling of the boron reagent is often promoted by oxygen.[21] • Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[21]
2. Inefficient Catalyst Turnover• If the active Pd(0) catalyst is not efficiently regenerated, side reactions can occur. • Ensure the base is present in sufficient excess (typically 2-3 equivalents).
Reaction with N-Heterocyclic Halides is Problematic 1. Coordination of Nitrogen to Palladium• The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis.[20][22]
2. N-H Acidity• For heterocycles with an N-H bond (e.g., indoles), the proton can be acidic and participate in side reactions.[22] • Consider using specialized ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are often effective for these substrates.[1][23] • Protecting the N-H group may be necessary in some cases.[22]

III. Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific substrates.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is adapted from established methods for C(sp³)-C(sp²) Suzuki couplings.[4][6]

  • To a reaction vessel, add the N-protected-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv.), the benzyl halide (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Add PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a 10:1 mixture of THF/water) to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Challenging Substrates using Pd-PEPPSI-IPr

This protocol leverages a modern, highly active catalyst system.[7][8]

  • In a reaction vial, add the N-protected-4-piperidine boronic acid (1.2 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add the Pd-PEPPSI-IPr catalyst (2 mol %).

  • Seal the vial and purge with an inert gas.

  • Add the benzyl halide (1.0 equiv.) followed by degassed THF to a concentration of 0.25 M.

  • Stir the mixture at 60-80 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography.

IV. Visualizing the Process

To better understand the reaction and troubleshooting steps, the following diagrams illustrate the key concepts.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Pip(L2) Ar-Pd(II)-Pip(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Pip(L2) Transmetalation (Pip-B(OR)2 + Base) Ar-Pd(II)-Pip(L2)->Pd(0)L2 Ar-Pip Ar-Pip Ar-Pd(II)-Pip(L2)->Ar-Pip Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failure: Low/No Conversion check_catalyst Is the catalyst active? (Fresh catalyst, proper storage) start->check_catalyst check_reagents Are reagents pure? (Fresh boronic acid, dry solvent) check_catalyst->check_reagents Yes optimize_catalyst Screen alternative catalysts/ligands (e.g., Pd-PEPPSI-IPr) check_catalyst->optimize_catalyst No check_reagents->start No, purify/replace check_conditions Are conditions optimal? (Base, temp, concentration) check_reagents->check_conditions Yes side_reactions Side reactions observed? (Dehalogenation, Homocoupling) check_conditions->side_reactions Yes check_conditions->optimize_catalyst No, screen conditions dehalogenation Dehalogenation -> Check for hydride source, use dry solvents side_reactions->dehalogenation Yes (Dehalogenation) homocoupling Homocoupling -> Degas reagents thoroughly side_reactions->homocoupling Yes (Homocoupling) success Successful Coupling side_reactions->success No dehalogenation->optimize_catalyst homocoupling->optimize_catalyst optimize_catalyst->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

V. References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. --INVALID-LINK--

  • Chepiga, K. M., Feng, Y., & Fu, G. C. (2013). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Journal of the American Chemical Society, 135(39), 14530–14533. --INVALID-LINK--

  • Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Chemical Society Reviews, 45(16), 4335–4372. --INVALID-LINK--

  • Hu, X., & Zhang, Y. (2011). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 30(19), 5226–5235. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Al-Zoubi, R. M., McDonald, R., & Hall, D. G. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1195. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. --INVALID-LINK--

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359–371. --INVALID-LINK--

  • Resetnic, A. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry (Thesis). --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol. --INVALID-LINK--

  • Suzuki, A. (n.d.). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. --INVALID-LINK--

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). PEPPSI. --INVALID-LINK--

  • Suzuki, A. (2004). Organoborane Coupling Reactions (Suzuki Coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 359-371. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. --INVALID-LINK--

  • Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7894-7899. --INVALID-LINK--

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? --INVALID-LINK--

  • Orellana, A. (n.d.). PART I: APPLICATION OF Pd-PEPPSI COMPLEXES IN REGIOSELECTIVE CROSS-COUPLING AND NATURAL PRODUCT. York University. --INVALID-LINK--

  • Rahman, M. M., Buchspies, J., & Szostak, M. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules, 24(3), 563. --INVALID-LINK--

  • Wang, Y., et al. (2020). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Catalysis Science & Technology, 10(1), 123-131. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. --INVALID-LINK--

  • Molander, G. A., & Elia, M. D. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6843–6846. --INVALID-LINK--

  • Molander, G. A., & Elia, M. D. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6843-6846. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4851–4854. --INVALID-LINK--

  • ChemRxiv. (2025). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol. --INVALID-LINK--

  • Chen, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(12), 22683–22695. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethyl-benzyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the laboratory to a pilot plant. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction to the Synthesis of this compound

The synthesis of this compound is a multi-step process with critical parameters that require careful control, especially during scale-up. The most common and industrially viable route involves a two-step sequence: a Knoevenagel or Wittig-type condensation followed by catalytic hydrogenation. An alternative, more direct approach is reductive amination. This guide will focus on the more controllable two-step approach, which generally offers better impurity profiles at scale.

Synthetic Pathway Overview

Synthetic_Pathway A 4-Ethylbenzaldehyde C Condensation (e.g., Knoevenagel) A->C B Piperidine B->C D 4-(4-Ethyl-benzylidene)-piperidine (Intermediate) C->D Formation of C=C bond E Catalytic Hydrogenation D->E F This compound (Final Product) E->F Reduction of C=C bond

Caption: General two-step synthetic route to this compound.

Frequently Asked Questions (FAQs)

Synthesis Route Selection

Q1: What are the primary synthetic routes for preparing this compound, and which is most suitable for scale-up?

A1: The two primary routes are:

  • Two-Step Condensation and Hydrogenation: This involves the reaction of 4-ethylbenzaldehyde with a suitable piperidine derivative (often N-protected) to form an enamine or an α,β-unsaturated intermediate, followed by catalytic hydrogenation. This method is often preferred for scale-up due to better control over the reaction and a generally cleaner impurity profile.

  • One-Pot Reductive Amination: This route involves the direct reaction of 4-ethylbenzaldehyde and piperidine in the presence of a reducing agent. While seemingly more efficient, it can be challenging to control on a large scale, with potential for over-alkylation and other side reactions.

For pilot-plant production, the two-step approach is recommended for its robustness and predictability.

Raw Material Quality and Handling

Q2: How critical is the purity of starting materials like 4-ethylbenzaldehyde and piperidine for the synthesis?

A2: The purity of your starting materials is paramount. Impurities in 4-ethylbenzaldehyde, such as the corresponding benzoic acid or other aldehydes, can lead to the formation of difficult-to-remove side products. Piperidine can absorb atmospheric carbon dioxide to form piperidine carbonate, which can affect reaction kinetics.[1] It is advisable to use freshly distilled or high-purity reagents and to handle piperidine under an inert atmosphere.[1]

Q3: Are there any specific storage and handling precautions for piperidine?

A3: Yes, piperidine is a flammable and corrosive liquid with a strong odor. It should be stored in a cool, dry, well-ventilated area away from oxidizing agents and acids.[1] Due to its basicity, it can react with atmospheric CO2, so it's best to store it under an inert atmosphere like nitrogen or argon.[1] Always consult the Safety Data Sheet (SDS) for detailed handling procedures.

Troubleshooting Guide for Pilot Plant Scale-Up

This section addresses common issues encountered when transitioning the synthesis of this compound from the laboratory to a pilot plant.

Part 1: Condensation Reaction (Formation of 4-(4-Ethyl-benzylidene)-piperidine)

Issue 1: Low or Stagnant Conversion during Condensation

Potential Cause Troubleshooting Steps
Insufficient Water Removal The Knoevenagel condensation is a reversible reaction that produces water. In a pilot plant setting, ensure your reactor is equipped with an efficient Dean-Stark trap or a similar system to continuously remove water and drive the reaction to completion.
Inadequate Mixing In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Verify that the agitator speed and design are sufficient for the reactor volume and viscosity of the reaction mixture.
Incorrect Catalyst Loading or Activity If using a catalyst like piperidine acetate or another amine salt, ensure the correct molar ratio is used. The catalyst quality should also be verified.
Suboptimal Temperature The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side product formation.[2]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Self-Condensation of 4-Ethylbenzaldehyde This can occur under strongly basic conditions or at elevated temperatures. Ensure controlled addition of the base or catalyst and maintain the optimal reaction temperature.
Michael Addition The piperidine can potentially undergo a Michael addition to the α,β-unsaturated product. This is typically minimized by controlling stoichiometry and reaction time.
Polymerization Prolonged reaction times or excessive temperatures can lead to polymerization of the starting materials or product. Monitor the reaction progress closely using techniques like HPLC or GC and stop the reaction once the desired conversion is reached.[1]
Part 2: Catalytic Hydrogenation (Reduction of 4-(4-Ethyl-benzylidene)-piperidine)

Issue 3: Incomplete Hydrogenation or Slow Reaction Rate

Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning The nitrogen atom in the piperidine ring can act as a catalyst poison for precious metal catalysts like Pd/C or PtO2.[3] Ensure the intermediate is purified to remove any potential poisons from the previous step. Consider using a catalyst more resistant to amine poisoning or increasing the catalyst loading.[3]
Insufficient Hydrogen Pressure In a pilot plant reactor, maintaining adequate hydrogen pressure is crucial. Ensure there are no leaks in the system and that the pressure is maintained at the optimized level throughout the reaction.[1]
Poor Mass Transfer Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst. The agitator design and speed should be optimized for efficient gas dispersion and solid suspension.
Incorrect Catalyst Choice The choice of catalyst is critical for a successful hydrogenation. While Pd/C is common, other catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) might offer better performance for this specific substrate.[4]

Issue 4: Formation of Impurities during Hydrogenation

Potential Cause Troubleshooting Steps
Over-reduction While less common for this specific substrate, over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature). Optimize the reaction conditions to be as mild as possible while still achieving complete conversion of the double bond.
Hydrogenolysis of the Benzyl Group This is a potential side reaction, especially with palladium catalysts. Using a different catalyst, such as platinum or rhodium, can sometimes mitigate this.[1]

Workflow for Troubleshooting Incomplete Hydrogenation

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_H2 Check Hydrogen Pressure and Supply Start->Check_H2 Check_Mixing Evaluate Agitation and Mass Transfer Start->Check_Mixing Analyze_Impurity Analyze for Catalyst Poisons Check_Catalyst->Analyze_Impurity Optimize_Conditions Optimize Temperature and Pressure Check_H2->Optimize_Conditions Check_Mixing->Optimize_Conditions Purify Purify Intermediate Analyze_Impurity->Purify Poisons Detected Analyze_Impurity->Optimize_Conditions No Poisons Purify->Start Change_Catalyst Consider Alternative Catalyst Optimize_Conditions->Change_Catalyst Still Incomplete Success Successful Hydrogenation Optimize_Conditions->Success Complete Change_Catalyst->Success

Caption: A logical workflow for troubleshooting incomplete hydrogenation reactions.

Part 3: Work-up and Purification

Issue 5: Difficulty in Isolating the Final Product

Potential Cause Troubleshooting Steps
Emulsion Formation during Extraction The basic nature of the product can lead to emulsions during aqueous work-up. Use a brine wash to help break emulsions. Alternatively, consider a different work-up procedure, such as direct crystallization of the hydrochloride salt.
Product Loss during Crystallization The choice of crystallization solvent is critical. A solvent screen should be performed to identify a system that provides good recovery and purity. For the hydrochloride salt, solvents like isopropanol or ethanol/ether mixtures are often effective.

Issue 6: Impurities in the Final Product

Potential Cause Troubleshooting Steps
Residual Starting Materials or Intermediates This indicates an incomplete reaction in one of the steps. Re-evaluate the reaction conditions and monitoring to ensure complete conversion.
Side-Products from the Reaction If side products are present, an additional purification step, such as recrystallization or column chromatography (if feasible at scale), may be necessary.
Formation of Salts with CO2 If the free base is the desired product, exposure to air can lead to the formation of the carbonate salt. Handle the purified product under an inert atmosphere.[1]

Analytical Methods for Process Monitoring and Quality Control

Consistent and reliable analytical data is crucial for a successful scale-up.

Technique Application Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, quantifying product and impurities.Peak area of starting materials, intermediate, and final product. Presence of any new impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying and quantifying volatile impurities and by-products.Identification of unknown peaks by mass fragmentation patterns. Quantification of known impurities against a standard.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the intermediate and final product.Chemical shifts and integration values consistent with the expected structures.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of starting material functional groups and the appearance of product functional groups.Disappearance of the aldehyde C=O stretch and appearance/disappearance of the C=C stretch.

Pilot Plant Safety Considerations

Scaling up chemical synthesis introduces new safety challenges that must be addressed.

  • Exotherm Management: The condensation and hydrogenation reactions can be exothermic. The pilot plant reactor must have adequate cooling capacity to manage the heat generated. A reaction calorimetry study is highly recommended to understand the thermal profile of the reactions before scaling up.[3]

  • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The pilot plant must be equipped with appropriate ventilation, hydrogen detectors, and grounding to prevent static discharge. All equipment should be rated for use in a flammable atmosphere.

  • Pressure Safety: The hydrogenation is performed under pressure. The reactor must be equipped with a pressure relief valve and a rupture disc to prevent over-pressurization.

  • Handling of Amines: Piperidine is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, must be worn. Emergency showers and eyewash stations should be readily accessible.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Ethyl-benzyl)-piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a significant class of neurologically active compounds: 4-(4-Ethyl-benzyl)-piperidine analogs. By leveraging a foundational piperidine scaffold, medicinal chemists have explored a vast chemical space to modulate the potency, selectivity, and pharmacokinetic properties of these molecules for various biological targets. This document will compare different series of these analogs, focusing primarily on their roles as Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and as modulators of monoamine transporters for neuropsychiatric disorders. We will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols.

Introduction: The Versatile 4-Benzyl-piperidine Scaffold

The 4-benzyl-piperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its structural features—a basic nitrogen atom in the piperidine ring capable of forming key ionic interactions and an aromatic benzyl group that can be extensively modified to fine-tune interactions with target proteins—make it an ideal starting point for drug design. The piperidine ring often serves to orient the benzyl moiety into a specific binding pocket, while the nitrogen atom is crucial for activity in many cases.[1] This guide will focus on analogs where the benzyl group is substituted at the 4-position with an ethyl group, a modification that can influence lipophilicity, steric interactions, and metabolic stability, and compare these to other related substitutions to elucidate key SAR trends.

Part 1: Acetylcholinesterase (AChE) Inhibition - A Therapeutic Strategy for Alzheimer's Disease

One of the most successful applications of the 4-benzyl-piperidine scaffold has been in the development of AChE inhibitors. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can provide symptomatic relief in Alzheimer's disease.[2][3] The prototypical drug in this class, Donepezil (E2020), features a 1-benzyl-piperidine moiety linked to a dimethoxyindanone group. SAR studies on related analogs reveal critical insights into the structural requirements for potent AChE inhibition.

SAR Analysis of N-Benzyl Piperidine Analogs as AChE Inhibitors

The development of potent AChE inhibitors from the N-benzyl-piperidine scaffold has been a landmark in neuropharmacology. The SAR can be systematically understood by dissecting the molecule into three key components: the N-benzyl group, the piperidine core, and the substituent at the 4-position of the piperidine ring.

  • The N-Benzyl Group: The benzyl group is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on this ring can significantly modulate binding affinity. While the parent unsubstituted benzyl group confers good activity, modifications can enhance potency. For instance, in the development of Donepezil-related compounds, it was found that the N-benzyl group is a crucial element for high affinity.[3]

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for activity.[1] It is thought to form a key interaction with the catalytic anionic site (CAS) of AChE. Derivatives where this nitrogen is part of an amide, making it non-basic, show a dramatic loss of activity.[1]

  • The 4-Position Linker and Terminal Group: This is the region of greatest structural diversity and a key determinant of potency and selectivity. In the case of Donepezil, a methyl-indanone moiety is attached via a methylene linker to the 4-position.[3] Studies have shown that both the nature of the linker and the terminal aromatic/heterocyclic system are pivotal. For example, replacing the indanone moiety with a 2-(N-benzoylamino)ethyl group also yields highly potent inhibitors.[1]

The following diagram illustrates the general pharmacophore model for N-benzyl-piperidine-based AChE inhibitors.

AChE_Inhibitor_Pharmacophore cluster_Molecule N-Benzyl-Piperidine Scaffold cluster_Enzyme AChE Binding Sites N_Benzyl N-Benzyl Group (PAS Interaction) Piperidine Piperidine Core (Scaffold) N_Benzyl->Piperidine PAS Peripheral Anionic Site (PAS) N_Benzyl->PAS π-π stacking, hydrophobic interactions N_Atom Basic Nitrogen (CAS Interaction) Linker_X Linker at C4 Piperidine->Linker_X CAS Catalytic Anionic Site (CAS) N_Atom->CAS Cation-π or ionic interaction Terminal_Group Terminal Group (Potency/Selectivity) Linker_X->Terminal_Group

Caption: Pharmacophore model for N-benzyl-piperidine AChE inhibitors.

Comparative Data for AChE Inhibitors
Compound IDN-Benzyl Substitution4-Position MoietyAChE IC₅₀ (nM)Reference
Donepezil (13e) Unsubstituted Benzyl(5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7[3]
Analog 1 Unsubstituted Benzyl2-(N-benzoylamino)ethylPotent[1]
Analog 2 (21) Unsubstituted Benzyl2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl0.56[1]
Analog 3 (5k) Unsubstituted Benzyl(varied alkylamine)2.13[4]

Analysis: The data clearly shows that potent AChE inhibition can be achieved with the N-benzyl-piperidine scaffold. The potency is highly sensitive to the nature of the substituent at the 4-position. For example, the introduction of a bulky, electron-rich benzoyl sulfonyl group in Analog 2 leads to a sub-nanomolar inhibitor.[1] Based on these trends, a hypothetical analog with a 4-ethylbenzyl group instead of an unsubstituted benzyl would likely retain high potency, with the ethyl group potentially enhancing hydrophobic interactions at the PAS.

Part 2: Modulation of Monoamine Transporters

N-benzyl piperidine analogs have also been extensively studied as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6] These transporters are critical targets for treating depression, anxiety, and substance abuse disorders.

SAR of N-Benzyl Piperidines as Transporter Ligands

In this context, the core scaffold is often a 4-[2-(bis(4-fluorophenyl)methoxy)ethyl]-1-(substituted benzyl)piperidine. The SAR exploration focuses heavily on substitutions on the N-benzyl ring to modulate affinity and selectivity for DAT, SERT, and NET.

  • N-Benzyl Ring Substitutions: The position and nature of substituents on the N-benzyl ring are critical for determining transporter affinity and selectivity. Studies have shown that introducing substituents at the ortho and meta positions can significantly alter the binding profile.[5][6] For instance, a 2-trifluoromethylbenzyl analog was found to act as an allosteric modulator of SERT.[5][6]

  • Core Structure: The 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) portion of the molecule serves as a high-affinity anchor for the dopamine transporter (DAT). Many compounds in this series show low nanomolar affinity for DAT.[5][6]

The following diagram illustrates the general workflow for evaluating these compounds.

Transporter_SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start This compound Scaffold synthesis Introduce Substitutions (e.g., on N-benzyl ring) start->synthesis library Library of Analogs synthesis->library binding Radioligand Binding Assays (DAT, SERT, NET) library->binding functional Functional Uptake Assays binding->functional selectivity Determine Ki and Selectivity Ratios functional->selectivity sar Correlate Structure with Activity/Selectivity selectivity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for SAR studies of monoamine transporter ligands.

Comparative Data for Transporter Ligands

The table below presents binding affinity data (Ki) for a series of N-(substituted benzyl)piperidine analogs at DAT, SERT, and NET. This comparison highlights how substitutions on the benzyl ring influence selectivity.

N-Benzyl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityReference
2-Methyl1.8108134060[5][6]
3-Methyl2.532148012.8[5][6]
2-Fluoro2.1181160086.2[5][6]
3-Fluoro3.150186016.1[5][6]
2-Trifluoromethyl>1000>1000>1000N/A (Allosteric Modulator)[5][6]

Analysis: The data reveals that small changes to the N-benzyl ring can dramatically shift selectivity. Generally, these compounds exhibit high affinity for DAT. Substituents at the ortho-position (e.g., 2-methyl, 2-fluoro) tend to increase selectivity for DAT over SERT, compared to their meta-position counterparts. A 4-ethyl substitution, being electronically similar to a methyl group but larger, would be predicted to maintain high DAT affinity. Its effect on SERT/NET selectivity would depend on how the increased steric bulk is accommodated in the respective binding pockets.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are representative methodologies for the key assays discussed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Acetylthiocholine iodide (AChI) solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel) diluted in buffer.

    • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the AChE enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of AChI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Principle: Cell membranes expressing the transporter of interest (e.g., DAT) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is measured, and the ability of the test compound to inhibit this binding is used to calculate its inhibition constant (Ki).

Step-by-Step Protocol:

  • Prepare Membranes:

    • Use cell lines (e.g., HEK293) stably expressing the human DAT, SERT, or NET.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Procedure:

    • In assay tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radiolabeled ligand.

    • Define non-specific binding by including a high concentration of a known potent inhibitor (e.g., cocaine for DAT) in a set of control tubes.

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 4-benzyl-piperidine scaffold is a remarkably versatile template for designing potent and selective ligands for critical neurological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity.

  • For AChE inhibition , the focus remains on optimizing the group at the 4-position of the piperidine to maximize interactions within the enzyme's active site gorge, while the N-benzyl group secures affinity at the peripheral site.

  • For monoamine transporter modulation , the SAR is exquisitely sensitive to the substitution pattern on the N-benzyl ring, allowing for the fine-tuning of selectivity profiles between DAT, SERT, and NET.

The hypothetical introduction of a 4-ethyl group on the benzyl ring is predicted to be a favorable modification for maintaining high affinity, likely through enhanced hydrophobic interactions. Future studies should focus on synthesizing and evaluating these specific analogs to confirm these predictions and further explore their therapeutic potential. The continued application of rational drug design principles, guided by robust SAR data, will undoubtedly lead to the discovery of novel and improved therapeutics based on this privileged scaffold.

References

A Comparative Efficacy Analysis of 4-(4-Ethyl-benzyl)-piperidine and Other Piperidine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting the central nervous system (CNS).[1][2][3] Its prevalence in drug design is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[4] This guide provides an in-depth comparison of the efficacy of 4-(4-Ethyl-benzyl)-piperidine and its structural analogues, with a focus on their potential applications in neuropharmacology. While specific experimental data for this compound is limited in publicly available literature, this analysis will extrapolate its likely pharmacological profile based on well-established structure-activity relationships (SAR) within the 4-benzylpiperidine class of compounds.

The 4-Benzylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

The 4-benzylpiperidine moiety is a recognized privileged structure in the development of centrally acting drugs.[5] The piperidine ring's basic nitrogen atom can engage in ionic interactions with acidic residues in receptor binding pockets, while the benzyl group provides crucial hydrophobic and π-stacking interactions.[5] The conformational flexibility of the piperidine ring further allows for optimal orientation of these pharmacophoric elements.[4] This structural framework has been successfully exploited to develop ligands for a variety of CNS targets, including monoamine transporters, cholinesterases, and N-methyl-D-aspartate (NMDA) receptors.[5][6][7]

Structure-Activity Relationships: The Impact of Substitution on Efficacy

The biological activity of 4-benzylpiperidine derivatives is exquisitely sensitive to substitutions on both the piperidine nitrogen and the benzyl ring.[2][5] Understanding these SAR is crucial for the rational design of potent and selective ligands.

Substitutions on the Benzyl Ring

The nature and position of substituents on the phenyl ring of the benzyl group profoundly influence binding affinity and selectivity for various transporters and receptors. For instance, in the context of monoamine transporter ligands, electron-withdrawing groups, such as halogens or nitro groups, on the benzyl ring have been shown to enhance binding affinity for the dopamine transporter (DAT).[5][8] Conversely, the ethyl group in this compound is an electron-donating group, which, based on these established trends, might confer a different selectivity profile, potentially favoring other targets or resulting in a more balanced interaction with multiple transporters.

Modifications at the Piperidine Ring

Substitutions at the 4-position of the piperidine ring offer a versatile handle for modulating the pharmacological properties of these derivatives. The introduction of different functional groups at this position can alter potency, selectivity, and pharmacokinetic profiles. For example, the presence of a carboxamide group at the 4-position has been explored in the development of serotonin and norepinephrine reuptake inhibitors.[2]

Comparative Efficacy at Monoamine Transporters

A primary area of investigation for 4-benzylpiperidine derivatives has been their activity as monoamine reuptake inhibitors. These compounds modulate the synaptic concentrations of dopamine, serotonin, and norepinephrine, making them promising candidates for the treatment of depression, anxiety, and other mood disorders.[2]

The following table summarizes the binding affinities of several 4-benzylpiperidine analogues for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This comparative data allows for an informed estimation of the potential efficacy of this compound.

Compound IDN-Benzyl Substituent4-Position SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity
Analog 1 Unsubstituted-H109 (EC₅₀)5246 (EC₅₀)41.4 (EC₅₀)48.1
Analog 2 4-Fluoro-CH₂-O-CH(Ph)₂17.2 (IC₅₀)1926.4 (IC₅₀)-112
Analog 3 4-Nitro-CH₂-O-CH(Ph)₂16.4 (IC₅₀)1771.2 (IC₅₀)-108
Analog 4 Unsubstituted-C(O)NH-CH₂-Ph>100012.325.6>81.3
Analog 5 Unsubstituted-C(O)NH-(CH₂)₂-Ph1582.510.90.016

Data compiled from multiple sources.[2][5][8][9] Note: Some values are EC₅₀ or IC₅₀, which are related to but not identical to Kᵢ. Direct comparison should be made with caution.

Based on the data above, it is evident that substitutions on the N-benzyl ring significantly impact DAT affinity, with electron-withdrawing groups (fluoro, nitro) enhancing potency.[5][8] The unsubstituted benzylpiperidine (Analog 1) shows a preference for norepinephrine and dopamine release over serotonin.[9] The introduction of a carboxamide linker at the 4-position (Analogs 4 and 5) shifts the selectivity profile, with a two-carbon linker favoring SERT and NET inhibition.[2] Given that the ethyl group is electron-donating, this compound might exhibit a more balanced affinity profile for the monoamine transporters compared to analogues with strongly electron-withdrawing groups.

Potential as Cholinesterase Inhibitors

N-benzylpiperidine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[6][10][11] The N-benzylpiperidine moiety can interact with the peripheral anionic site of the enzyme, while other parts of the molecule can bind to the catalytic active site. One highly potent derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, exhibits an IC₅₀ of 0.56 nM for AChE.[6] While the specific AChE inhibitory activity of this compound has not been reported, its structural similarity to known inhibitors suggests this as a potential area for investigation.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from methodologies described for the characterization of 4-benzylpiperidine derivatives.[5][8]

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membrane homogenates from the transfected HEK293 cells.

  • In a 96-well plate, add 50 µL of incubation buffer, 50 µL of radioligand solution (at a concentration near its Kₔ), and 50 µL of various concentrations of the test compound or the non-specific binding inhibitor.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, commonly used to screen for AChE inhibitors.[6]

Objective: To determine the IC₅₀ value of test compounds for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds dissolved in DMSO.

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of AChE solution, and 140 µL of phosphate buffer.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of the 4-benzylpiperidine scaffold and the impact of substitutions on its pharmacological activity.

Caption: General structure of the 4-benzylpiperidine scaffold and key sites for chemical modification.

SAR_Monoamine cluster_N_Benzyl N-Benzyl Ring Substitutions cluster_4_Position 4-Position Modifications Start 4-Benzylpiperidine Core Electron_Withdrawing Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2) Start->Electron_Withdrawing Increased DAT Affinity Electron_Donating Electron-Donating Groups (e.g., -CH3, -CH2CH3) Start->Electron_Donating Potential for Balanced Transporter Affinity Carboxamide Carboxamide Linker (-C(O)NH-R) Start->Carboxamide Shift towards SERT/NET Inhibition

Caption: Influence of substitutions on the monoamine transporter affinity of 4-benzylpiperidine derivatives.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound and its close analogues. This would involve in vitro binding and functional assays for a broad range of CNS targets, including monoamine transporters, cholinesterases, and various receptor subtypes. Subsequent in vivo studies in relevant animal models of neurological and psychiatric disorders would be essential to validate its therapeutic potential. Such investigations will not only elucidate the specific properties of this compound but also contribute to a more nuanced understanding of the structure-activity relationships governing the 4-benzylpiperidine class of molecules, thereby guiding the development of the next generation of CNS therapeutics.

References

A Comparative Analysis of 4-(4-Ethyl-benzyl)-piperidine: A Guide to In Vivo Efficacy and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vivo efficacy and pharmacokinetic (PK) profile of 4-(4-Ethyl-benzyl)-piperidine. Due to the limited publicly available data on this specific molecule, we will establish a comparative analysis using well-characterized analogs from the 4-benzylpiperidine class. This approach offers researchers a robust methodology to position their findings within the broader context of related neuroactive compounds and provides a blueprint for conducting self-validating preclinical studies.

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting various central nervous system (CNS) pathways.[1][2] Derivatives have shown activity as monoamine releasing agents, N-methyl-D-aspartate (NMDA) receptor antagonists, and acetylcholinesterase (AChE) inhibitors, suggesting a wide therapeutic potential for novel analogs like this compound.[3][4][5] This guide will focus on establishing a comparative context against two such analogs: 4-Benzylpiperidine and CP-101,606 (a highly selective NR1/2B NMDA receptor antagonist) , representing a baseline structure and a highly developed clinical candidate, respectively.

Part 1: Pharmacokinetic Profile Comparison

A successful CNS drug candidate must achieve adequate exposure in the brain. The pharmacokinetic properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its concentration profile in plasma and target tissues. The ethyl substituent on the benzyl ring of this compound is expected to increase its lipophilicity compared to the parent 4-benzylpiperidine, potentially influencing its ability to cross the blood-brain barrier and its metabolic stability.[6]

Comparative Pharmacokinetic Parameters (Rodent Model)

The following table presents hypothetical, yet representative, pharmacokinetic data for our target compound alongside its comparators following intravenous (IV) and oral (PO) administration in rats. This data serves as a benchmark for what a typical study should aim to generate.

ParameterThis compound (Hypothetical)4-Benzylpiperidine (Analog 1)CP-101,606 (Analog 2)
Dose (IV) 2 mg/kg2 mg/kg2 mg/kg
Half-life (t½, IV, h) 4.52.18.0
Clearance (CL, mL/min/kg) 153510
Volume of Distribution (Vd, L/kg) 5.86.25.0
Dose (PO) 10 mg/kg10 mg/kg10 mg/kg
Cmax (PO, ng/mL) 350150500
Tmax (PO, h) 1.00.52.0
AUC (PO, ng·h/mL) 18007504500
Oral Bioavailability (F%) 45%20%90%
Brain/Plasma Ratio (at Tmax) 3.01.52.5

Causality Insights: The hypothetical data suggests that the ethyl group in This compound may lead to a longer half-life and lower clearance compared to the parent 4-Benzylpiperidine , possibly due to increased plasma protein binding or altered metabolic susceptibility.[6] Its oral bioavailability is moderate, a significant improvement over the parent compound but lower than the highly optimized drug candidate CP-101,606 . The high brain-to-plasma ratio suggests excellent CNS penetration, a critical feature for a neuroactive compound.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a novel compound.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-5 per group/time point).

  • Housing: Standard conditions with 12-hour light/dark cycle and ad libitum access to food and water.

2. Formulation and Dosing:

  • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS 15, and 85% saline to a final concentration of 1 mg/mL.

  • PO Formulation: Suspend the compound in 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Administration: Administer a single 2 mg/kg IV dose via the tail vein or a 10 mg/kg PO dose via oral gavage.

3. Sample Collection:

  • Collect blood samples (approx. 200 µL) via the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • At the final time point, euthanize animals and collect brains.

  • Process blood to plasma by centrifugation (2000 x g for 10 min at 4°C) and store plasma and brain samples at -80°C until analysis.

4. Bioanalysis:

  • Homogenize brain tissue.

  • Perform protein precipitation on plasma and brain homogenate samples using acetonitrile containing an internal standard.

  • Analyze compound concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

5. Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Workflow for Pharmacokinetic Analysis

G cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Analysis Formulate Compound Formulation (IV & PO) Dose Dose Administration (IV or PO) Formulate->Dose Animals Acclimate Rodent Subjects Animals->Dose Sample Serial Blood & Terminal Brain Collection Dose->Sample Time Points: 0-24h Process Plasma & Brain Homogenate Prep Sample->Process LCMS LC-MS/MS Bioanalysis Process->LCMS Quantify Concentration PK Pharmacokinetic Parameter Calculation LCMS->PK Report Generate PK Profile PK->Report G Glutamate Excess Glutamate (e.g., Seizure) NMDA_R NMDA Receptor (NR2B) Glutamate->NMDA_R Binds & Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Compound This compound (Hypothesized) Compound->NMDA_R Blocks

References

A Comparative Analysis of 4-Benzylpiperidine Derivatives as High-Affinity Ligands for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the binding of 4-benzylpiperidine derivatives to their target receptors, with a particular focus on the sigma-1 (σ₁) receptor, a key player in cellular signaling and a promising target for therapeutic intervention in neurological disorders. As a Senior Application Scientist, this document is structured to provide not just data, but also the underlying experimental rationale and context for researchers, scientists, and drug development professionals.

While the specific molecule 4-(4-Ethyl-benzyl)-piperidine is not extensively characterized in publicly available literature, the 4-benzylpiperidine scaffold is a well-established pharmacophore present in numerous centrally active compounds. This guide will use a representative, high-affinity 4-benzylpiperidine derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , as a focal point for a comparative analysis against other known sigma-1 receptor ligands.[1]

The 4-Benzylpiperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of receptors. The addition of a benzyl group at the 4-position of the piperidine ring creates the 4-benzylpiperidine scaffold, which has been explored for its interaction with a range of targets, including dopamine transporters, serotonin transporters, and, notably, sigma receptors.[2][3]

Sigma receptors, comprising two subtypes (σ₁ and σ₂), are unique intracellular proteins that modulate a variety of signaling pathways. The σ₁ receptor, in particular, has garnered significant attention as a therapeutic target for conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[4][5] The 4-benzylpiperidine core has proven to be a fertile ground for the development of potent and selective σ₁ receptor ligands.[1]

Experimental Determination of Receptor Binding Affinity

To quantitatively assess the interaction of a ligand with its receptor, competitive radioligand binding assays are the gold standard.[6][7] These assays determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor. The resulting data are used to calculate the inhibitory constant (Kᵢ), which is an intrinsic measure of the ligand's binding affinity.

Generalized Protocol for Competitive Radioligand Binding Assay

The following protocol outlines the key steps in a typical filtration-based competitive binding assay.[8][9][10]

Objective: To determine the Kᵢ of a test compound (e.g., a 4-benzylpiperidine derivative) for the sigma-1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the human sigma-1 receptor (e.g., guinea pig brain homogenates or HEK293 cells).

  • Radioligand: A high-affinity sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine.

  • Test Compound: The unlabeled 4-benzylpiperidine derivative of interest.

  • Reference Compound: A known sigma-1 receptor ligand for comparison (e.g., Haloperidol).

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Filtration Apparatus: A 96-well filter plate with glass fiber filters (e.g., GF/B) and a vacuum manifold.[10][11]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound and reference compound in the assay buffer.

    • Dilute the radioligand in the assay buffer to a final concentration at or below its dissociation constant (Kₔ).

    • Prepare the receptor membrane suspension in ice-cold assay buffer.

  • Assay Incubation:

    • In a 96-well plate, combine the assay buffer, the serially diluted unlabeled test compound (or reference compound), the fixed concentration of the radioligand, and the receptor membrane preparation.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (total binding plus a high concentration of an unlabeled reference ligand to saturate the receptors).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.[8][10]

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation cluster_quant 4. Quantification & Analysis prep_ligand Prepare Serial Dilutions of Test Compound incubation Combine Reagents in 96-Well Plate & Incubate to Equilibrium prep_ligand->incubation prep_radio Prepare Radioligand Solution prep_radio->incubation prep_receptor Prepare Receptor Membrane Suspension prep_receptor->incubation filtration Vacuum Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: IC50 Determination & Ki Calculation counting->analysis

Caption: Workflow of a filtration-based competitive radioligand binding assay.

Comparative Binding Affinity at the Sigma-1 Receptor

The following table summarizes the binding affinities (Kᵢ values) of our representative compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , and other notable ligands for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Kᵢ) [nM]Selectivity (σ₂/σ₁)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ₁ 0.96 ± 0.05 96-fold [1]
σ₂ 91.8 ± 8.1 [1]
Haloperidolσ₁3.2~167-fold
σ₂535
(+)-Pentazocineσ₁3.1~1000-fold
σ₂>3000
NE-100σ₁1.2~125-fold
σ₂150

Note: Kᵢ values for Haloperidol, (+)-Pentazocine, and NE-100 are representative values from the literature and are provided for comparative purposes. Actual values may vary depending on experimental conditions.

Analysis of Comparative Data:

The data clearly demonstrates that 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine is a highly potent ligand for the σ₁ receptor, with a sub-nanomolar binding affinity (Kᵢ = 0.96 nM).[1] Its affinity is comparable to or greater than that of established σ₁ receptor ligands such as Haloperidol, (+)-Pentazocine, and NE-100. Furthermore, this compound exhibits excellent selectivity for the σ₁ receptor over the σ₂ subtype, with a selectivity ratio of 96-fold.[1] This high affinity and selectivity make it an excellent candidate for use as a research tool to probe the function of the σ₁ receptor and as a lead compound for the development of novel therapeutics.

Sigma-1 Receptor Signaling

The sigma-1 receptor is not a classical G protein-coupled receptor (GPCR) or ion channel. It is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel activity, and intercellular signaling pathways. Upon activation by a ligand, the σ₁ receptor can translocate to other parts of the cell and interact with a variety of protein partners to exert its effects.

The signaling cascade initiated by σ₁ receptor activation is complex and cell-type dependent. One of its key functions is the modulation of inositol 1,4,5-trisphosphate (IP₃) receptor-mediated calcium release from the endoplasmic reticulum. By stabilizing the IP₃ receptor, the σ₁ receptor can potentiate calcium signaling, which in turn affects numerous downstream cellular processes, including neuronal excitability, synaptic plasticity, and cell survival.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates Sigma1 Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor Sigma1->IP3R stabilizes & potentiates Ca_ER Ca²⁺ (ER Store) IP3R->Ca_ER releases Ligand Extracellular Ligand Ligand->GPCR activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces IP3->IP3R binds & opens Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Downstream Downstream Cellular Effects Ca_cyto->Downstream Agonist Sigma-1 Agonist (e.g., 4-benzylpiperidine derivative) Agonist->Sigma1 binds & activates

Caption: Simplified signaling pathway involving the sigma-1 receptor.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of the binding of 4-benzylpiperidine derivatives to the sigma-1 receptor. The experimental protocols detailed herein represent robust and validated methods for the characterization of ligand-receptor interactions. The comparative data highlights that the 4-benzylpiperidine scaffold is a promising starting point for the design of potent and selective σ₁ receptor ligands.

The high affinity and selectivity of compounds like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine underscore their potential as valuable tools for elucidating the complex biology of the sigma-1 receptor and as potential therapeutic leads. Future research should focus on further exploring the structure-activity relationships within this chemical series, optimizing for pharmacokinetic properties, and evaluating the functional activity of these compounds in cellular and in vivo models of neurological and psychiatric diseases.

References

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-(4-Ethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising hit compound to a well-characterized clinical candidate is fraught with challenges. Among the most critical hurdles is understanding a molecule's selectivity—its propensity to interact with its intended target while avoiding unintended interactions that can lead to adverse effects or confound experimental results. This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of 4-(4-Ethyl-benzyl)-piperidine , a synthetic compound with a scaffold suggestive of activity at central nervous system targets.

Given the current absence of specific published data for this compound, this guide will leverage established knowledge of its structural parent, 4-benzylpiperidine , and other closely related analogs. We will present a comparative analysis with well-characterized compounds that likely share similar target engagement profiles. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to empirically determine the selectivity of this compound and de-risk its progression in drug discovery pipelines.

The 4-Benzylpiperidine Scaffold: A Privileged Motif with Diverse Pharmacology

The 4-benzylpiperidine core is a well-established pharmacophore found in a multitude of centrally active agents. Its structural features—a basic piperidine nitrogen and an aromatic benzyl group—allow for diverse interactions with various biological targets. The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with a preference for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT)[1]. Derivatives of this scaffold have been extensively explored for their potent activities at monoamine transporters and sigma receptors, with some also exhibiting affinity for NMDA receptors and acetylcholinesterase[2][3][4][5][6][7].

The addition of a 4-ethyl group to the benzyl ring of this compound is a subtle modification, yet it can significantly influence binding affinity and selectivity. This substitution can alter the electronic properties and steric bulk of the benzyl moiety, potentially fine-tuning its interactions within the binding pockets of its targets. Based on the known pharmacology of its analogs, the primary targets for this compound are hypothesized to be monoamine transporters and sigma receptors .

Comparative Analysis: Benchmarking Against Established Ligands

To provide a predictive context for the potential cross-reactivity of this compound, we will compare it against two well-characterized compounds:

  • Vanoxerine (GBR 12909): A potent and selective dopamine reuptake inhibitor (DRI) that also displays affinity for sigma receptors[8][9][10][11][12][13]. Its well-defined profile at monoamine transporters makes it an excellent comparator for assessing DAT selectivity.

  • Haloperidol: A typical antipsychotic with high affinity for both sigma-1 and sigma-2 receptors, as well as dopamine D2 receptors[1][3][14][15][16][17][18][19][20]. It serves as a benchmark for evaluating sigma receptor engagement and potential dopaminergic off-targets.

The following tables summarize the known binding affinities of these comparator compounds.

Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Vanoxerine (GBR 12909) 1[8][10][13]>100-fold selective vs. NET[8]>100-fold selective vs. SERT[8]
Haloperidol High affinity for D2 receptors[14][16]Lower affinityLower affinity
This compound To be determinedTo be determinedTo be determined

Table 2: Comparative Binding Affinities (Ki, nM) for Sigma Receptors

CompoundSigma-1 ReceptorSigma-2 Receptor
Vanoxerine (GBR 12909) 48 (IC50)[10]Data not readily available
Haloperidol ~2-4[15]High affinity[14]
This compound To be determinedTo be determined

Charting the Course: Experimental Workflows for Determining Specificity

A rigorous assessment of a compound's selectivity is paramount. The following experimental workflows provide a systematic approach to characterizing the on- and off-target interactions of this compound.

G cluster_0 Initial Screening & Target Validation cluster_1 Broad Off-Target Profiling cluster_2 In-Cellular Target Engagement & Validation A Radioligand Binding Assays (Primary Targets) B Functional Assays (e.g., Monoamine Uptake) A->B Confirm functional activity C Commercial Screening Panels (e.g., Eurofins SafetyScreen, CEREP) A->C Broaden search for off-targets F Cellular Thermal Shift Assay (CETSA) B->F Validate target engagement in cells D Activity-Based Protein Profiling (ABPP) C->D Identify enzyme off-targets E Chemoproteomics (e.g., Affinity Pulldown-MS) C->E Unbiased target identification G Phenotypic Screening F->G Correlate target engagement with cellular phenotype

Caption: A tiered workflow for characterizing the selectivity of a novel compound.

Experimental Protocols

Radioligand Binding Assays for Primary Targets (Monoamine Transporters & Sigma Receptors)

Objective: To determine the binding affinity (Ki) of this compound for its hypothesized primary targets.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat striatum for DAT, guinea pig brain for sigma receptors)[6][21][22].

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT, --INVALID-LINK---pentazocine for sigma-1 receptors), and varying concentrations of this compound[21][23][24].

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters[25].

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation[23].

Self-Validation:

  • Include a known high-affinity ligand (e.g., Vanoxerine for DAT, Haloperidol for sigma receptors) as a positive control to ensure assay performance.

  • Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target proteins in an intact cellular environment[5][26][27][28][29].

Methodology:

  • Cell Treatment: Treat cultured cells expressing the target of interest with either vehicle or varying concentrations of this compound.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures in a thermal cycler. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Self-Validation:

  • Perform an isothermal dose-response experiment at a fixed temperature to determine the compound's potency in stabilizing the target protein.

  • Use a negative control compound with a similar structure but no expected binding to the target.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat challenge (temperature gradient) A->B C Cell lysis B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Generate melt curve E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

Objective: To identify novel, and often unexpected, enzymatic off-targets of this compound in a native biological system[30][31][32][33][34].

Methodology:

  • Probe Design: While not directly applicable for non-covalent binders like this compound in its standard form, a competitive ABPP approach can be used.

  • Proteome Treatment: Incubate a complex proteome (cell lysate or intact cells) with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum activity-based probe that targets a large family of enzymes (e.g., serine hydrolases). The probe will covalently label the active sites of these enzymes.

  • Detection and Quantification: If this compound binds to any of these enzymes, it will compete with the probe, leading to a decrease in labeling. This can be quantified by mass spectrometry.

  • Data Analysis: Identify the enzymes for which probe labeling is significantly reduced in the presence of the test compound.

Self-Validation:

  • Validate identified off-targets using orthogonal assays, such as in vitro enzyme inhibition assays.

  • Use a structurally related but inactive compound as a negative control.

Navigating the Signaling Landscape: Potential Pathways of Engagement

The primary hypothesized targets of this compound, monoamine transporters and sigma receptors, are integral to key neuronal signaling pathways. Understanding these pathways is crucial for interpreting the potential physiological consequences of on- and off-target engagement.

G cluster_0 Monoamine Transporter Modulation cluster_1 Sigma Receptor Signaling MA Monoamines (Dopamine, Norepinephrine) PreSyn Presynaptic Neuron MA->PreSyn Synthesis & Storage MAT Monoamine Transporter (DAT/NET) MA->MAT Reuptake Receptor Postsynaptic Receptors MA->Receptor PreSyn->MA Release PostSyn Postsynaptic Neuron Signal Downstream Signaling PostSyn->Signal MAT->PreSyn Receptor->PostSyn SR Sigma-1 Receptor IP3R IP3 Receptor SR->IP3R Modulation IonChannel Ion Channels SR->IonChannel Modulation Kinase Kinase Signaling SR->Kinase Modulation ER Endoplasmic Reticulum ER->SR Localization Ca Ca2+ Signaling IP3R->Ca Compound This compound Compound->MAT Inhibition Compound->SR Binding

Caption: Potential signaling pathways modulated by this compound.

Conclusion

While the precise pharmacological profile of this compound remains to be elucidated, its structural similarity to known monoamine transporter ligands and sigma receptor modulators provides a strong rationale for its potential therapeutic utility and a clear roadmap for its characterization. By employing a systematic and multi-faceted approach to assessing its cross-reactivity and off-target effects, researchers can build a comprehensive understanding of its selectivity. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for navigating the complexities of drug discovery and development, ultimately enabling a more informed and efficient path toward novel therapeutics.

References

A Comparative Guide to Validating the Mechanism of Action of 4-(4-Ethyl-benzyl)-piperidine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is the bedrock of therapeutic innovation. The journey from a promising compound to a validated drug candidate is paved with rigorous experimental evidence. This guide provides an in-depth, experience-driven framework for validating the MoA of 4-(4-Ethyl-benzyl)-piperidine, a novel piperidine derivative, using the gold-standard approach of genetic knockout (KO) models. We will compare its hypothetical action at the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, providing a logical workflow from in vitro target engagement to in vivo physiological validation.

Introduction: The Target Hypothesis for this compound

The structure of this compound shares pharmacophoric features with known ligands of sigma receptors.[1][2][3] Specifically, compounds like 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) are established sigma receptor modulators.[4] Sigma receptors, once misidentified as opioid receptors, are now understood as unique molecular chaperones with two main subtypes: σ1R and σ2R.[5]

  • The Sigma-1 Receptor (σ1R) is a highly studied chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel function, and intracellular signaling cascades.[6][7] Its role in pain, depression, and neurodegeneration makes it a compelling therapeutic target.[6][8][9]

  • The Sigma-2 Receptor (σ2R) was more recently identified as the transmembrane protein 97 (TMEM97).[10][11] It is implicated in cholesterol homeostasis and cellular proliferation and is also being investigated as a target for neurodegenerative diseases and cancer.[10][12]

Given this context, we hypothesize that this compound exerts its effects by modulating either σ1R or σ2R. Knockout models provide the most definitive method to test this hypothesis, as they allow us to observe the compound's activity in a biological system completely lacking the putative target.[13][14][15] If the compound's effect vanishes in the knockout system, it provides powerful evidence of on-target action.

The Validation Workflow: A Multi-Pillar Approach

Our validation strategy is built on a logical progression from cellular models to whole-organism systems. This ensures that we first confirm direct molecular interaction before investing in more complex in vivo studies.

G cluster_0 Pillar 1: In Vitro Target Engagement cluster_1 Pillar 2: In Vivo Phenotypic Rescue cluster_2 Pillar 3: Confirmation & Benchmarking a Generate Isogenic Cell Lines: - Wild-Type (WT) - SIGMAR1 KO (σ1R) - TMEM97 KO (σ2R) b Biochemical Assays: Competitive Radioligand Binding a->b c Functional Cellular Assays: Calcium Flux, Downstream Signaling b->c d Select Animal Model: σ1R Knockout Mouse c->d Proceed if in vitro MoA is confirmed e Behavioral & Physiological Assays: (e.g., Neuropathic Pain, Depression Models) d->e f Comparative Analysis: WT vs. KO Response to Compound e->f g Data Synthesis: Confirm Target-Dependent Effects f->g h Performance Comparison: Benchmark against known σ1R antagonist (e.g., S1RA) g->h

Caption: Overall workflow for validating the mechanism of action.

Pillar 1: In Vitro Validation with Knockout Cell Lines

The first and most critical step is to determine if this compound directly binds to our hypothesized targets and if this binding elicits a functional response. Using CRISPR-Cas9-generated knockout cell lines provides the cleanest system for this analysis.[16]

Experimental Protocol 1: Generation of SIGMAR1 and TMEM97 KO Cell Lines

This protocol outlines the generation of knockout cell lines using CRISPR-Cas9 technology, a precise gene-editing tool.[17]

  • Cell Line Selection: Choose a human cell line with robust endogenous expression of both σ1R and σ2R (e.g., HEK293, SH-SY5Y).

  • gRNA Design & Synthesis: Design at least two unique guide RNAs (gRNAs) targeting early exons of the SIGMAR1 gene (for σ1R KO) and the TMEM97 gene (for σ2R KO) to induce frame-shift mutations. Synthesize the gRNAs.

  • Cas9/gRNA Delivery: Co-transfect the selected cells with a plasmid expressing Cas9 nuclease and the specific gRNAs. Lentiviral delivery can be used for hard-to-transfect cells.

  • Single-Cell Cloning: After transfection, dilute the cells to a single-cell density and plate into 96-well plates to grow clonal populations.

  • Screening and Validation:

    • Genomic DNA PCR & Sequencing: Screen individual clones by PCR and Sanger sequencing of the target locus to identify clones with insertions/deletions (indels).

    • Western Blot: Confirm the complete absence of protein expression in KO clones compared to the wild-type (WT) parental line. This is a crucial validation step for your model system.[16][18]

    • Select at least two validated KO clones for each target gene to control for off-target effects.

Biochemical Confirmation: Competitive Binding Assays

With validated WT, σ1R KO, and σ2R KO cell lines, we can now directly test for target engagement. A competitive radioligand binding assay is the standard method.

Experimental Protocol 2: Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane fractions from WT, σ1R KO, and σ2R KO cells.

  • Assay Setup:

    • For σ1R: Use a saturating concentration of a high-affinity σ1R radioligand (e.g., --INVALID-LINK---pentazocine).

    • For σ2R: Use a radioligand selective for σ2R (e.g., [³H]DTG in the presence of (+)-pentazocine to block σ1R sites).

  • Competition: Incubate the membranes and radioligand with increasing concentrations of unlabeled this compound.

  • Detection: Separate bound from free radioligand via rapid filtration and measure radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcomes & Data Interpretation

The results of this assay will provide the first clear indicator of the compound's primary target.

Cell LineTargetExpected Ki of this compoundInterpretation
Wild-Type σ1R & σ2RLow nMThe compound binds to one or both sigma receptors.
σ1R KO σ2R onlyNo binding (or significantly reduced affinity)The primary target is σ1R.
σ2R KO σ1R onlyNo binding (or significantly reduced affinity)The primary target is σ2R.

Table 1: Hypothetical binding data to determine target selectivity.

G cluster_0 Hypothesis 1: Compound is a σ1R Ligand cluster_1 Hypothesis 2: Compound is a σ2R Ligand wt1 Wild-Type Cell σ1R σ2R ko1 σ1R KO Cell σ2R compound1 Compound compound1->wt1:f0 Binds compound1->ko1:f0 No Binding wt2 Wild-Type Cell σ1R σ2R ko2 σ2R KO Cell σ1R compound2 Compound compound2->wt2:f1 Binds compound2->ko2:f1 No Binding

Caption: Logic of using KO cells to confirm the binding target.

Pillar 2: In Vivo Validation with Knockout Animal Models

Assuming our in vitro data strongly point to σ1R as the primary target, the next step is to validate this MoA in a living organism. The σ1R knockout mouse is a well-characterized model that displays distinct behavioral phenotypes, including alterations in pain perception and mood-related behaviors.[8][9][19][20]

Model Selection: σ1R Knockout (KO) Mouse

The use of a full-body σ1R KO mouse allows for a definitive test: if this compound acts via σ1R antagonism, its therapeutic effect in a relevant disease model should be present in wild-type mice but absent or significantly attenuated in σ1R KO mice.[8]

Comparative Compound: S1RA (E-52862)

To benchmark the performance of our test compound, we will include a well-characterized σ1R antagonist, S1RA (E-52862), which has advanced to clinical trials for pain management.[6][7] This provides a crucial positive control for the experimental paradigm.

Experimental Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Neuropathic pain is a well-established therapeutic area for σ1R antagonists.[6][21] The CCI model is a standard method to induce this condition in rodents.

  • Animal Groups: Use adult male wild-type (C57BL/6J) and σ1R KO mice. For each genotype, create three subgroups: Vehicle, this compound, and S1RA.

  • CCI Surgery: Induce neuropathy by placing loose ligatures around the sciatic nerve of one hind paw.

  • Baseline Measurement: Before drug administration, measure the baseline mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Drug Administration: Administer the compounds (e.g., intraperitoneally) at a predetermined dose based on pharmacokinetic studies.

  • Post-Treatment Measurement: At various time points after administration, re-measure the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Plot the paw withdrawal threshold (in grams) over time for each group. The primary endpoint is the reversal of mechanical allodynia.

Expected Outcomes & Data Interpretation

This experiment will directly test the σ1R-dependence of the compound's analgesic effect.

GenotypeTreatment GroupExpected Paw Withdrawal ThresholdInterpretation
Wild-Type VehicleLow (Allodynia)The pain model is effective.
Wild-Type This compoundHigh (Reversal of Allodynia)The compound is effective in a normal animal.
Wild-Type S1RA (Positive Control)High (Reversal of Allodynia)The positive control works as expected.
σ1R KO VehicleLow (Allodynia)KO mice still develop neuropathic pain.
σ1R KO This compoundLow (No Reversal)Crucial Result: The compound's effect is abolished, confirming its MoA is via σ1R.
σ1R KO S1RA (Positive Control)Low (No Reversal)Confirms that the analgesic effect of this class of drugs is σ1R-dependent.

Table 2: Hypothetical in vivo data from the CCI model demonstrating σ1R-dependent efficacy.

Conclusion: Synthesizing the Evidence

The systematic application of knockout models provides an unambiguous path to validating the mechanism of action for novel compounds like this compound. By first using KO cell lines to confirm direct target engagement and selectivity (in vitro), and then employing a KO animal model to demonstrate that the physiological effect is dependent on that same target (in vivo), researchers can build a robust and compelling data package. This dual-pillar approach, benchmarked against known alternatives, not only satisfies regulatory scrutiny but also instills confidence in the therapeutic potential and specificity of the drug candidate, paving the way for successful clinical development.

References

Independent Verification of the Biological Activity of a Novel Piperidine Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its prevalence highlights its favorable physicochemical and pharmacokinetic properties, making it a recurring motif in the design of novel therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[2][3] This guide provides a comprehensive framework for the independent verification of the biological activity of a newly synthesized piperidine series, offering a structured approach for researchers, scientists, and drug development professionals. Herein, we detail a logical progression of in vitro assays, from broad cytotoxicity screening to specific mechanistic studies, complete with comparative data and detailed experimental protocols.

The Rationale for a Phased Verification Approach

A hierarchical and phased approach to biological activity verification is crucial for efficient drug discovery. It allows for early deselection of inactive or overly toxic compounds, conserving resources for the most promising candidates. Our proposed workflow initiates with a broad assessment of cytotoxicity across various cell lines to establish a general activity profile and therapeutic window. Subsequent phases delve into more specific mechanisms of action, such as the induction of apoptosis and the modulation of key signaling pathways, which are common mechanisms for piperidine derivatives.[4]

Phase 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel piperidine series is to assess its cytotoxic or anti-proliferative activity. This provides a baseline understanding of the compounds' potency and selectivity.

Comparative Cytotoxicity Data

The following table provides a representative comparison of the cytotoxic activity of a hypothetical novel piperidine compound ("New-Pip") against known reference compounds across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)
New-Pip MCF-7 Breast 5.2
New-Pip MDA-MB-231 Breast 8.1
New-Pip PC3 Prostate 6.5
New-Pip HT29 Colon 10.3
Doxorubicin (Reference)MCF-7Breast0.8
Doxorubicin (Reference)MDA-MB-231Breast1.2
Doxorubicin (Reference)PC3Prostate1.5
Doxorubicin (Reference)HT29Colon2.0
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds and reference drugs in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Phase 2: Mechanistic Investigation - Induction of Apoptosis

Many cytotoxic compounds, including numerous piperidine derivatives, exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Phase 3: Target Pathway Elucidation

Piperidine derivatives are known to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[4] Western blotting can be employed to investigate the effect of the novel piperidine series on the expression and phosphorylation status of key proteins within these pathways.

Signaling Pathway Diagram

G cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Downstream Cell Survival, Proliferation pAkt->Downstream Stimuli Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK pIkB p-IκBα IKK->pIkB phosphorylates IkB IκBα NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to pIkB->NFkB degradation releases Gene Gene Transcription NFkB_nucleus->Gene NewPip Novel Piperidine Compound NewPip->PI3K inhibits? NewPip->IKK inhibits?

Caption: Potential modulation of PI3K/Akt and NF-κB pathways by a novel piperidine compound.

Experimental Protocol: Western Blotting

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-IκBα, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the piperidine compounds for a specified time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This guide outlines a systematic and robust approach for the independent verification of the biological activity of a novel piperidine series. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently characterize new chemical entities. The provided protocols and comparative frameworks are intended to ensure scientific rigor and generate reliable data to support further drug development efforts. The versatile nature of the piperidine scaffold continues to offer exciting opportunities for the discovery of new medicines, and a thorough and logical verification process is paramount to realizing this potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethyl-benzyl)-piperidine
Reactant of Route 2
4-(4-Ethyl-benzyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.